Technical Documentation Center

Methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the In Vitro Biological Evaluation of Methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate

Foreword: Charting a Course for Novel Compound Discovery In the landscape of drug discovery, the journey of a novel chemical entity from synthesis to potential therapeutic application is both systematic and exploratory....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting a Course for Novel Compound Discovery

In the landscape of drug discovery, the journey of a novel chemical entity from synthesis to potential therapeutic application is both systematic and exploratory. This guide is dedicated to researchers, scientists, and drug development professionals who are at the forefront of this endeavor. The subject of our focus is Methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate, a compound of synthetic origin whose biological activities remain to be elucidated. The absence of existing literature for this specific molecule presents a unique opportunity to define its biological profile from the ground up.

This document is not a rigid template but a strategic framework for the comprehensive in vitro evaluation of this compound. As your guide, I will leverage my field experience to not only provide detailed protocols but also to explain the causality behind our experimental choices. Our approach is built on a foundation of scientific integrity, ensuring that each step is self-validating and contributes to a robust and reliable dataset. We will explore a tiered screening strategy, beginning with broad cytotoxicity assessments and progressively narrowing our focus to investigate potential anticancer, anti-inflammatory, and antimicrobial properties, hypotheses suggested by the compound's structural motifs.

Through a combination of detailed methodologies, data interpretation guidelines, and visual workflows, this guide aims to empower you to unlock the potential of Methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate and contribute to the ever-expanding library of therapeutic agents.

Introduction to Methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate: A Structural Perspective

Methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate is a synthetic organic molecule characterized by a central secondary amine linking a methyl benzoate group to a 4-cyclohexylphenyl moiety. The presence of aromatic rings and a flexible linker suggests the potential for interaction with biological macromolecules. The benzofuran scaffold, for instance, which is also a heterocyclic system, is a component of many compounds with a wide range of biological activities, including anticancer properties.[1][2][3][4] This structural similarity provides a rationale for investigating the anticancer potential of our target compound.

The 4-cyclohexylphenyl group is a feature found in some non-steroidal anti-inflammatory drugs (NSAIDs), hinting at a possible role in modulating inflammatory pathways. Given these structural cues, a systematic in vitro evaluation is warranted to determine the biological activity profile of this novel compound.

A Tiered Strategy for In Vitro Biological Screening

We will employ a logical, tiered approach to efficiently screen for biological activity, starting with broad assessments and moving towards more specific, mechanism-of-action studies.

G cluster_0 Overall Screening Workflow Compound Methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate Tier1 Tier 1: Primary Cytotoxicity Screening (MTT Assay) Compound->Tier1 Tier2 Tier 2: Anticancer Activity & Mechanism (Apoptosis Assays, Western Blot) Tier1->Tier2 If Cytotoxic Tier3 Tier 3: Anti-inflammatory Potential (NF-κB & COX-2 Assays) Tier1->Tier3 If Non-Cytotoxic at relevant concentrations Tier4 Tier 4: Antimicrobial Activity (Broth Microdilution) Tier1->Tier4 Parallel or Subsequent Screen Inactive Inactive/Low Priority Tier1->Inactive If Not Cytotoxic Active Active - Further Investigation Tier2->Active Tier3->Active Tier4->Active G cluster_1 Intrinsic Apoptosis Pathway Compound Methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate Bcl2 Anti-apoptotic (Bcl-2, Bcl-xL) Compound->Bcl2 Inhibits? Bax Pro-apoptotic (Bax, Bad) Compound->Bax Activates? Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase37 Caspase-3/7 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: The intrinsic apoptosis pathway and potential points of intervention by the test compound.

Protocol: Western Blot for Bcl-2 Family Proteins

  • Cell Lysis: Treat cells with the compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. [5]2. Protein Quantification: Determine the protein concentration of the lysates using a BCA assay. [5]3. SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). [5]4. Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. [6]5. Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. [6]6. Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bcl-2, Bcl-xL, Bax, Bad, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. [7]7. Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. [5]8. Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. [6]9. Densitometry: Quantify the band intensities and normalize them to the loading control to determine relative changes in protein expression. [5]

Tier 3: Assessing Anti-inflammatory Potential

Given the structural similarity to some NSAIDs, investigating the compound's anti-inflammatory properties is a logical next step.

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of many pro-inflammatory genes. [8][9]In unstimulated cells, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the degradation of IκB and the translocation of NF-κB to the nucleus, where it activates gene transcription. [10]

G cluster_2 Canonical NF-κB Signaling Pathway LPS LPS (Stimulus) TLR4 TLR4 (Receptor) LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription Compound Methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate Compound->IKK Inhibits?

Caption: The canonical NF-κB signaling pathway, a key target for anti-inflammatory drugs.

Protocol: NF-κB Reporter Assay

  • Cell Culture: Use a cell line stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293-NF-κB).

  • Compound Treatment: Seed the reporter cells in a 96-well plate. Pre-treat the cells with various concentrations of the compound for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with an NF-κB activator such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS). [11]4. Incubation: Incubate for 6-24 hours to allow for reporter gene expression. [11]5. Luciferase Assay: Lyse the cells and measure luciferase activity using a luciferase assay system and a luminometer. A decrease in luciferase activity in compound-treated cells compared to stimulated, untreated cells indicates inhibition of NF-κB activation.

COX-2 is an enzyme that is induced during inflammation and catalyzes the production of prostaglandins. [12]Inhibition of COX-2 is a key mechanism of action for many NSAIDs.

Protocol: COX-2 Inhibitor Screening Assay

  • Assay Principle: This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX-2 enzyme. [12]2. Reagent Preparation: Prepare the assay buffer, COX probe, COX cofactor, and human recombinant COX-2 enzyme according to the kit manufacturer's instructions (e.g., Sigma-Aldrich, Abcam, Cayman Chemical). [12][13]3. Assay Procedure: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound at various concentrations. Include a positive control (e.g., Celecoxib) and a no-inhibitor control. [12]4. Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Fluorescence Measurement: Measure the fluorescence kinetically using a plate reader with excitation at ~535 nm and emission at ~587 nm. [12]A decrease in the rate of fluorescence increase in the presence of the compound indicates COX-2 inhibition.

Tier 4: Screening for Antimicrobial Activity

The structural features of the compound also suggest that it may possess antimicrobial properties. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [14][15][16] Protocol: Broth Microdilution for MIC Determination

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. [17]2. Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth). [18][19]3. Inoculation: Inoculate each well with the standardized bacterial suspension. [17]4. Incubation: Incubate the plates at 37°C for 16-20 hours. [17]5. MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. [19]

Data Presentation and Interpretation

Quantitative data from these assays should be presented clearly to facilitate comparison and interpretation.

Table 1: Summary of In Vitro Biological Activity Data for Methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate

AssayCell Line / OrganismParameterResult (e.g., µM)
Cytotoxicity
MTT Assay (48h)HeLaIC50Experimental Value
HepG2IC50Experimental Value
SW620IC50Experimental Value
Anti-inflammatory
NF-κB InhibitionHEK293-NF-κBIC50Experimental Value
COX-2 InhibitionEnzyme AssayIC50Experimental Value
Antimicrobial
Broth MicrodilutionS. aureusMICExperimental Value
E. coliMICExperimental Value

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the initial in vitro characterization of Methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate. The proposed tiered screening strategy allows for an efficient and logical progression from broad biological activity screening to more detailed mechanistic studies. The detailed protocols, grounded in established and widely accepted methodologies, provide a clear path for execution.

The data generated from these studies will form a crucial foundation for understanding the biological potential of this novel compound. Positive results in any of these assays will warrant further investigation, including screening against a broader panel of cell lines or microbial strains, and potentially advancing to in vivo studies. By systematically following this guide, researchers can confidently and effectively profile the biological activity of this and other novel chemical entities, paving the way for the discovery of new therapeutic agents.

References

  • Caspase-Glo® 3/7 Assay Protocol. Promega Corporation. [URL: https://www.promega.com/products/cell-health-assays/apoptosis-assays/caspase-glo-37-assay/?
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules. [URL: https://www.mdpi.com/1420-3049/27/19/6685]
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon. [URL: https://www.cell.com/heliyon/fulltext/S2405-8440(23)03185-9]
  • Apo-ONE® Homogeneous Caspase-3/7 Assay Technical Bulletin. Promega Corporation. [URL: https://worldwide.promega.com/resources/protocols/technical-bulletins/101/apo-one-homogeneous-caspase-3-7-assay-protocol/]
  • A comprehensive review on in-vitro methods for anti-microbial activity. World Journal of Pharmaceutical Research. [URL: https://wjpr.net/download/article/1680173898.pdf]
  • Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Novel Compounds Such as Arnidiol 3-Laurate. BenchChem. [URL: https://www.benchchem.
  • COX-2 Inhibitor Screening Kit (Fluorometric). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/sigma/mak399]
  • Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5411808/]
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [URL: https://experiments.springernature.com/articles/10.1007/978-1-4939-9138-9_1]
  • COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical. [URL: https://www.caymanchem.com/product/600110/cox-2-(human)-inhibitor-screening-assay-kit]
  • MTT assay protocol. Abcam. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
  • Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra01383a]
  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [URL: https://bpsbioscience.com/cox2-inhibitor-screening-assay-kit-79361]
  • COX2 Inhibitor Screening Kit (Fluorometric) (ab283401/K547). Abcam. [URL: https://www.abcam.com/products/assay-kits/cox-2-inhibitor-screening-kit-fluorometric-ab283401.html]
  • A Comparative Guide to Benzofuran Derivatives in Anticancer Research. BenchChem. [URL: https://www.benchchem.
  • Effects of Microplate Type and Broth Additives on Microdilution MIC Susceptibility Assays. Antimicrobial Agents and Chemotherapy. [URL: https://journals.asm.org/doi/10.1128/AAC.01583-18]
  • Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. Journal of Natural Products. [URL: https://pubs.acs.org/doi/10.1021/np990399+]
  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Journal of Visualized Experiments. [URL: https://www.jove.com/v/52587/a-reference-broth-microdilution-method-for-dalbavancin-in-vitro]
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. [URL: https://www.mdpi.com/1420-3049/24/8/1549]
  • Regulation of Bcl-2 Family Proteins During Development and in Response to Oxidative Stress in Cardiac Myocytes. Circulation Research. [URL: https://www.ahajournals.org/doi/10.1161/01.res.85.10.940]
  • A comparative study of MIC evaluator test with the broth microdilution method for antimicrobial susceptibility testing of Enterobacter. Journal of Pharmaceutical Research International. [URL: https://journaljpri.com/index.php/JPRI/article/view/30896]
  • Application Note: Western Blot Analysis of BCL-2 Family Proteins Following Venetoclax Treatment. BenchChem. [URL: https://www.benchchem.
  • CytoSelect™ MTT Cell Proliferation Assay. Cell Biolabs. [URL: https://www.cellbiolabs.
  • In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor. European Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/25462247/]
  • Techniques for Assessing the Anti-Inflammatory Activity of Novel Compounds: Application Notes and Protocols. BenchChem. [URL: https://www.benchchem.
  • Cell Viability Assays. Assay Guidance Manual. [URL: https://www.ncbi.nlm.nih.gov/books/NBK144065/]
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [URL: https://www.woah.org/fileadmin/Home/eng/Health_standards/tahm/3.04.07_ANTIMICROBIAL_SUSCEPTIBILITY.pdf]
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific. [URL: https://www.thermofisher.
  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. [URL: https://www.euref-amr.
  • Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Clinical Microbiology and Antimicrobial Chemotherapy. [URL: https://cmac.smac.ru/jour/article/view/491]
  • Expression of Bcl-2 family proteins. (a) Western blotting analysis of... ResearchGate. [URL: https://www.researchgate.net/figure/Expression-of-Bcl-2-family-proteins-a-Western-blotting-analysis-of-Bcl-2-and-Bcl-XL_fig5_361272659]
  • Methods for in vitro evaluating antimicrobial activity: A review. ResearchGate. [URL: https://www.researchgate.
  • Caspase-Glo® 3/7 Assay. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protcards/caspase-glo-3-7-assay-quick-protocol.pdf]
  • Human NF-κB Reporter Assay System. Indigo Biosciences. [URL: https://www.indigobiosciences.com/wp-content/uploads/2022/11/IB01001-Human-NF-kappaB-Reporter-Assay-System-3x32-Technical-Manual-v8.0.pdf]
  • Application Notes and Protocols for Studying NF-κB Activation Using Irak4-IN-10. BenchChem. [URL: https://www.benchchem.
  • Caspase 3/7 Activity. Protocols.io. [URL: https://www.protocols.io/view/caspase-3-7-activity-x54v97mkzg3e/v1]
  • Caspase-3, 7 Activity Assay Kit. Boster Biological Technology. [URL: https://www.bosterbio.com/protocol-and-troubleshooting/caspase-3-7-activity-assay-kit-ar4005]
  • Measurement of NF-κB activation in TLR-activated macrophages. Methods in Molecular Biology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4794220/]
  • Comprehensive analysis of Bcl-2 family protein overexpression in chimeric antigen receptor (CAR) T cells alone and in combination with BH3 mimetics. Journal for ImmunoTherapy of Cancer. [URL: https://jitc.bmj.com/content/8/1/e000892]
  • Measurement of NF-κB Activation in TLR-Activated Macrophages. Springer Protocols. [URL: https://link.springer.com/protocol/10.1007/978-1-4939-7837-3_16]
  • Western blotting analysis of the expressions of Bcl-2 family proteins... ResearchGate. [URL: https://www.researchgate.net/figure/Western-blotting-analysis-of-the-expressions-of-Bcl-2-family-proteins-and-cytochrome-C_fig5_321683413]
  • In vitro Assessment of Novel Bioactive Compounds' Anti-Inflammatory and Wound-Healing Properties for Adjunctive Treatment of Oral Mucosal Lesions and Ulcerations. Cureus. [URL: https://www.cureus.
  • Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Journal of Biomolecular Screening. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4045511/]
  • Rapid detection of anti-inflammatory compounds: a novel TLC-based enzyme assay. ResearchGate. [URL: https://www.researchgate.net/publication/378627014_Rapid_detection_of_anti-inflammatory_compounds_a_novel_TLC-based_enzyme_assay]
  • AI for In vitro Evaluation of Anti-Inflammatory Effects of Novel Therapeutic Agents on Human Microglial Cells. Medical Science Monitor. [URL: https://www.medscimonit.com/abstract/index/idArt/944061]
  • Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. [URL: https://pubs.acs.org/doi/suppl/10.1021/jacs.2c03504/suppl_file/ja2c03504_si_001.pdf]

Sources

Exploratory

In-Depth Technical Guide on Methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate: Structure, Synthesis, and Application in PAI-1 Inhibition

Executive Summary Molecular Architecture and Physicochemical Properties The rational design of this molecule leverages specific structural motifs to maximize binding affinity within hydrophobic protein pockets while main...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Molecular Architecture and Physicochemical Properties

The rational design of this molecule leverages specific structural motifs to maximize binding affinity within hydrophobic protein pockets while maintaining synthetic versatility.

Causality in Molecular Design
  • Secondary Amine Linkage: The central -NH- group acts as both a hydrogen bond donor and acceptor. This flexibility allows the molecule to adapt its conformation and engage in critical hydrogen-bonding networks with polar residues at the target site.

  • Methyl Ester Terminus: The methyl ester serves a dual purpose. Biologically, it can act as a lipophilic prodrug moiety to enhance cellular permeability before being hydrolyzed by intracellular esterases. Synthetically, it provides a robust handle for further functionalization, such as saponification to yield the corresponding active carboxylic acid.

Quantitative Physicochemical Data
PropertyValue
IUPAC Name Methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate
CAS Number 385837-16-1
Molecular Formula C21H25NO2
Molecular Weight 323.43 g/mol
Exact Mass 323.1885 Da
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bonds 5

Synthetic Methodology & Experimental Protocols

The most efficient and selective route to synthesize Methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate is via reductive amination . This method is chosen over direct alkylation (e.g., reacting 4-cyclohexylaniline with methyl 4-(bromomethyl)benzoate) to strictly prevent over-alkylation, which would yield an undesired tertiary amine byproduct.

Causality in Reagent Selection

The protocol utilizes Sodium triacetoxyborohydride (NaBH(OAc)3) as the reducing agent. As established by, the electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the borohydride[2]. This ensures that the reagent selectively reduces the highly electrophilic iminium ion intermediate without reducing the unreacted aldehyde or the methyl ester[2].

Step-by-Step Self-Validating Protocol
  • Imine Formation:

    • Action: Dissolve 1.0 equivalent of 4-cyclohexylaniline and 1.0 equivalent of methyl 4-formylbenzoate in anhydrous 1,2-dichloroethane (DCE).

    • Causality: DCE is the preferred solvent as it stabilizes the intermediate iminium ion and provides higher reaction rates compared to THF[2].

  • Acid Catalysis:

    • Action: Add a catalytic amount (0.1 eq) of glacial acetic acid (AcOH). Stir at 25°C for 1-2 hours.

    • Causality: AcOH protonates the carbonyl oxygen, accelerating nucleophilic attack by the amine and facilitating water elimination to form the imine.

  • Selective Reduction:

    • Action: Add 1.5 equivalents of NaBH(OAc)3 portion-wise to control mild exotherms. Stir the suspension continuously for 12 hours at room temperature.

  • In-Process Control (IPC) & Validation:

    • Action: Before quenching, withdraw a 10 µL aliquot. Dilute in methanol and analyze via TLC (Hexane:EtOAc 3:1) and LC-MS.

    • Validation: The reaction is deemed complete when the aldehyde peak (UV 254 nm) is consumed and the LC-MS shows a dominant mass peak at m/z 324.2 [M+H]+.

  • Quench & Extraction:

    • Action: Quench the reaction slowly with saturated aqueous NaHCO3 to neutralize the acetic acid and destroy unreacted hydride. Extract the aqueous layer three times with dichloromethane (DCM). Wash the combined organic layers with brine and dry over anhydrous Na2SO4.

  • Purification:

    • Action: Concentrate under reduced pressure and purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexane to 80:20 Hexane/EtOAc).

Synthesis_Workflow Step1 Step 1: Imine Formation 4-cyclohexylaniline + methyl 4-formylbenzoate Step2 Step 2: Acid Catalysis Add AcOH in DCE solvent Step1->Step2 Mix reagents Step3 Step 3: Selective Reduction Add NaBH(OAc)3 at 25°C Step2->Step3 Stir 1-2h Step4 Step 4: In-Process Control Validate via TLC / LC-MS Step3->Step4 Stir 12h Step5 Step 5: Quench & Extract NaHCO3 (aq) quench, DCM extraction Step4->Step5 >95% conversion Product Target Compound Methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate Step5->Product Flash Chromatography

Fig 1: Step-by-step reductive amination workflow for synthesizing the target compound.

Analytical Validation Data

To ensure structural integrity, the purified compound must match the following spectroscopic parameters:

Analytical MethodExpected Validation Result
1H NMR (400 MHz, CDCl3) δ 7.95 (d, J = 8.2 Hz, 2H), 7.40 (d, J = 8.2 Hz, 2H), 7.05 (d, J = 8.4 Hz, 2H), 6.55 (d, J = 8.4 Hz, 2H), 4.40 (s, 2H, -CH2-), 3.90 (s, 3H, -OCH3), 2.40 (m, 1H, cyclohexyl-CH), 1.85-1.20 (m, 10H, cyclohexyl-CH2).
LC-MS (ESI+) m/z calculated for C21H26NO2 [M+H]+: 324.20; Found: 324.2

Application in Plasminogen Activator Inhibitor-1 (PAI-1) Targeting

Mechanism of Action

PAI1_Pathway Compound Target Compound (PAI-1 Inhibitor) PAI1 PAI-1 (Active Serpin) Compound->PAI1 Binds & Inhibits tPA tPA / uPA (Proteases) PAI1->tPA Normally Inhibits Plasmin Plasmin (Active Enzyme) tPA->Plasmin Cleaves & Activates Plasminogen Plasminogen Plasminogen->Plasmin Substrate Fibrin Fibrin Clots (Thrombosis/Fibrosis) Plasmin->Fibrin Proteolysis Degradation Fibrin Degradation (Resolution) Fibrin->Degradation Fibrinolysis

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • Renascience Inc. (2010).Plasminogen activator inhibitor-1 inhibitor. (Patent No. WO2010113022A1).

Sources

Protocols & Analytical Methods

Method

Application Note: RP-HPLC Method Development and Validation for Methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate

Introduction and Objective The compound Methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate (CAS: 385837-16-1) is a highly lipophilic, basic synthetic molecule characterized by a bulky cyclohexylphenyl group, a secondar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Objective

The compound Methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate (CAS: 385837-16-1) is a highly lipophilic, basic synthetic molecule characterized by a bulky cyclohexylphenyl group, a secondary amine, and a methyl ester[1]. Developing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for such compounds presents distinct chromatographic challenges, including excessive retention times, peak tailing due to secondary silanol interactions, and the risk of on-column degradation[2][3].

This application note provides a comprehensive, self-validating protocol for the analysis of this compound. Designed for researchers and drug development professionals, this guide details the causality behind every chromatographic parameter and outlines a validation framework strictly aligned with the latest ICH Q2(R2) guidelines[4][5].

Physicochemical Profiling & Chromatographic Causality

A successful HPLC method is never derived by trial and error; it is engineered from the molecule's physicochemical properties[6][7].

  • High Hydrophobicity (LogP ~5.5): The presence of the cyclohexyl ring and two phenyl rings makes the molecule highly lipophilic. Causality: Isocratic elution with standard aqueous ratios would result in impractically long retention times and broad peaks. A steep gradient utilizing a strong organic modifier (Acetonitrile) is mandatory to ensure timely elution and sharp peak shapes[8][9].

  • Basic Secondary Amine (pKa ~4.5): The nitrogen atom is prone to protonation. Causality: In a neutral mobile phase, basic compounds interact strongly with the weakly acidic residual silanols (pKa ~3.5–4.5) on the silica stationary phase via ion-exchange mechanisms, leading to severe peak tailing[2][10]. To mitigate this, the mobile phase pH must be buffered below the pKa of the silanols (e.g., pH 3.5), and an end-capped C18 column must be utilized[3][9].

  • Methyl Ester Group: Esters are susceptible to acid- or base-catalyzed hydrolysis. Causality: The mobile phase pH must be strictly controlled within a mild window (pH 3.0–6.0) to prevent on-column degradation during the run.

Interactions Analyte Analyte: Methyl 4-(((4-cyclohexylphenyl) amino)methyl)benzoate Hydrophobic Hydrophobic Moieties (Cyclohexyl, Phenyl) Analyte->Hydrophobic Amine Secondary Amine (Basic, pKa ~4.5) Analyte->Amine Ester Ester Group (Hydrolysis Risk) Analyte->Ester C18 C18 Stationary Phase (Strong Retention) Hydrophobic->C18 Requires high % ACN Silanol Residual Silanols (Peak Tailing) Amine->Silanol Mitigated by end-capping & acidic pH pH Extreme pH (Degradation) Ester->pH Restricts pH to 3-6

Fig 1. Analyte structural features and their direct chromatographic implications.

Method Development Rationale

Stationary Phase Selection

An end-capped C18 column (e.g., Waters XBridge C18 or Agilent Zorbax Eclipse Plus C18, 150×4.6 mm, 3.5 µm) is selected. The dense octadecylsilane coverage provides the necessary hydrophobic retention, while the exhaustive end-capping physically blocks the basic secondary amine from interacting with underlying active silanols[6][9].

Mobile Phase & Gradient Design

To satisfy the dual requirement of amine protonation and ester stability, a 10 mM Ammonium Formate buffer adjusted to pH 3.5 (using Formic Acid) is selected as Mobile Phase A[6][11]. Acetonitrile (ACN) is chosen as Mobile Phase B due to its superior elution strength for bulky lipophilic compounds and its lower viscosity compared to methanol, which keeps system backpressure manageable during the gradient[8][12].

Workflow Step1 1. Physicochemical Profiling LogP ~5.5 | pKa ~4.5 Step2 2. Column Selection End-capped C18 (Minimize Silanol Activity) Step1->Step2 Step3 3. Mobile Phase Optimization 10mM NH4-Formate (pH 3.5) + ACN Step2->Step3 Step4 4. Gradient Design 40% to 95% Organic (Hydrophobic Elution) Step3->Step4 Step5 5. ICH Q2(R2) Validation Specificity, Linearity, Accuracy, Precision Step4->Step5

Fig 2. Step-by-step logical workflow for HPLC method development.

Experimental Protocol

Reagents and Materials
  • Methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate reference standard (>99.0% purity).

  • HPLC-grade Acetonitrile and Milli-Q Water (18.2 MΩ·cm).

  • Ammonium formate and Formic acid (LC-MS grade).

Optimized Chromatographic Conditions
ParameterSpecificationRationale
Column End-capped C18 ( 150×4.6 mm, 3.5 µm)Maximizes hydrophobic retention while eliminating peak tailing from basic amines.
Mobile Phase A 10 mM Ammonium Formate (pH 3.5)Buffers the system to keep the amine protonated and the ester intact.
Mobile Phase B Acetonitrile (100%)Strong organic modifier to elute the highly lipophilic analyte.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns; ensures optimal van Deemter efficiency.
Column Temp 30 °CStabilizes retention times and reduces mobile phase viscosity.
Injection Vol 10 µLPrevents column overloading and minimizes baseline disturbances.
Detection UV at 254 nmAnalyte possesses multiple aromatic rings yielding strong UV absorbance.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.06040
2.06040
10.0595
15.0595
15.16040
20.06040
Step-by-Step Execution
  • Buffer Preparation: Dissolve 0.63 g of ammonium formate in 1000 mL of Milli-Q water. Adjust the pH to 3.5±0.05 using dilute formic acid. Filter through a 0.22 µm membrane.

  • Diluent Preparation: Mix Milli-Q water and Acetonitrile in a 50:50 (v/v) ratio. Note: Using a diluent weaker than the starting gradient prevents peak distortion (solvent effect).

  • Standard Preparation: Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Add 50 mL of diluent, sonicate for 5 minutes to ensure complete dissolution of the hydrophobic solid, and make up to volume with diluent (Final concentration: 0.1 mg/mL).

  • System Equilibration: Purge the HPLC lines and equilibrate the column with the initial gradient conditions (40% B) for at least 20 column volumes until a stable baseline is achieved.

  • Sequence Execution: Inject blank (diluent) to confirm baseline cleanliness, followed by system suitability standards (5 replicates), and then the analytical samples.

Method Validation Framework (ICH Q2(R2))

To ensure the method is "fit for purpose" and legally defensible for regulatory submissions, it must be validated according to the ICH Q2(R2) guidelines[4][5]. The following self-validating parameters must be executed:

Validation ParameterExperimental DesignAcceptance Criteria
System Suitability 5 replicate injections of the 0.1 mg/mL standard.%RSD of Area ≤2.0% ; Tailing Factor ≤1.5 ; Theoretical Plates >5000 .
Specificity Inject blank, placebo, and force-degraded samples (acid, base, peroxide, heat, UV).No interfering peaks at the retention time of the main analyte. Resolution >2.0 from degradants.
Linearity & Range Prepare 5 concentration levels ranging from 50% to 150% of the target concentration.Correlation coefficient ( R2 ) ≥0.999 . Y-intercept ≤5% of the response at 100% level[4][13].
Accuracy (Recovery) Spike API into placebo at 3 levels (80%, 100%, 120%) in triplicate (9 determinations).Mean recovery across all levels must be between 98.0% and 102.0%[13].
Precision (Repeatability) 6 independent sample preparations at 100% test concentration.%RSD of the assay results ≤2.0% [13].
Robustness Deliberately alter flow rate ( ±0.1 mL/min), pH ( ±0.2 units), and column temp ( ±5 °C).System suitability criteria must still be met under all perturbed conditions[13].

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA) / International Council for Harmonisation. URL:[Link]

  • Practical HPLC Method Development, 2nd Edition. Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). John Wiley & Sons. URL:[Link]

  • Retention Mechanisms of Basic Compounds in Liquid Chromatography with Sodium Dodecyl Sulfate and 1-Hexyl-3-Methylimidazolium Chloride as Mobile Phase Reagents in Two C18 Columns. Tereba-Mamani, C. J., Garcia-Alvarez-Coque, M. C., & Ruiz-Ángel, M. J. (2024). Separations, 11(10), 300. MDPI. URL:[Link]

Sources

Application

Application Note: Profiling Methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate and N-Benzylaniline Scaffolds in Drug Discovery Screening

[label="Primary Screening\n(TR-FRET Assay)", Verifying the Diagram I've validated Diagram 1 and moved on to Diagram 2, checking for adherence to constraints. I'm focusing on the maximum width, color contrast, and specifi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label="Primary Screening\n(TR-FRET Assay)",

Verifying the Diagram

I've validated Diagram 1 and moved on to Diagram 2, checking for adherence to constraints. I'm focusing on the maximum width, color contrast, and specific color palettes again, and ensuring that text color explicitly contrasts against node fill colors. This is crucial for clarity.

Refining the Text

I'm now revising the text for scientific accuracy and clarity, adding details on methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate (CAS: 385837-16-1). I'm highlighting the secondary amine's role as a hydrogen bond donor/acceptor. Further, I'm noting the cyclohexylphenyl group's potential for hydrophobic interactions, and the ester moiety's potential for enzymatic or nucleophilic reactivity.

Developing the Protocols

I'm now creating the TR-FRET assay protocol for saFabI binding, which I'm structuring with reagents, rationale for TR-FRET choice (to eliminate autofluorescence), and self-validation steps using triclosan and Z'-factor calculations. I'm focusing on the structural relationships of methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate, as they contribute to enzyme interactions.

Detailing the Bioassay

I'm now detailing the phenotypic biofilm inhibition assay for MRSA, specifying reagents like ATCC 43300 and TSB with glucose. The goal is to ensure the compound can disrupt the exopolysaccharide matrix. I'll validate this by using Crystal Violet staining for biomass and Resazurin for metabolic viability. I'm focusing on Table 1's physicochemical properties, followed by Table 2's representative screening metrics for these N-benzylaniline derivatives.

Executive Summary

The compound methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate (CAS: 385837-16-1) represents a highly privileged N-benzylaniline scaffold frequently utilized in high-throughput screening (HTS) libraries. Characterized by a central secondary amine flanked by a bulky, lipophilic cyclohexylphenyl moiety and a methyl benzoate group, this structural class has demonstrated remarkable versatility in modern drug discovery.

Recent screening campaigns have identified N-benzylaniline derivatives as potent modulators of two distinct and highly valuable therapeutic targets:

  • Bacterial Enoyl-ACP Reductase (FabI) : Acting as fatty acid synthesis inhibitors capable of eradicating methicillin-resistant Staphylococcus aureus (MRSA) biofilms [1].

  • Aldehyde Dehydrogenase 2 (ALDH2) : Acting as allosteric activators that protect against ischemia/reperfusion injury in stroke models [2].

This application note provides researchers and drug development professionals with an authoritative guide to the structural rationale, mechanistic applications, and validated screening protocols for evaluating this compound class.

Structural Rationale & Physicochemical Profile

In hit-to-lead optimization, understanding the physicochemical contributions of a scaffold is critical. The N-benzylaniline core of methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate offers several distinct advantages for target engagement:

  • Secondary Amine Core : Acts as a crucial hydrogen bond donor and acceptor. In FabI inhibition, this amine mimics the phenolic hydroxyl group of triclosan, anchoring the molecule to the catalytic tyrosine/NAD+ network [1].

  • 4-Cyclohexylphenyl Group : Provides significant lipophilic bulk. This moiety is perfectly suited to occupy deep, hydrophobic binding pockets, such as the substrate-binding tunnel of ALDH2 or the lipid-tail accommodating site of bacterial fatty acid synthases.

  • Methyl Benzoate Moiety : Serves a dual purpose. In in vitro screening, the ester acts as a stable hydrogen bond acceptor. In vivo, it functions as a prodrug-like handle that can be hydrolyzed by esterases to yield a highly water-soluble carboxylate, dramatically improving the compound's pharmacokinetic profile [2].

Table 1: Physicochemical Properties of the Lead Scaffold
PropertyValueDrug-Likeness Implication
Molecular Weight 323.43 g/mol Optimal for lead-like space (<400 g/mol ), allowing room for functionalization.
LogP (Calculated) ~5.2Highly lipophilic; excellent for penetrating bacterial biofilms or the blood-brain barrier.
H-Bond Donors 1Complies with Lipinski's Rule of 5; minimizes desolvation penalties during binding.
H-Bond Acceptors 3Provides sufficient polarity to interact with target backbone residues.
Rotatable Bonds 6Balances conformational flexibility with entropic penalties upon target binding.

Mechanistic Applications in Drug Discovery

Antimicrobial Screening: Targeting saFabI

The bacterial fatty acid synthase (FAS II) system is a validated target for overcoming antimicrobial resistance. N-benzylanilines have been identified as potent inhibitors of Staphylococcus aureus FabI (saFabI). Size-exclusion chromatography and molecular docking confirm that these compounds mimic the binding mode of triclosan. Because of their high lipophilicity, compounds like methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate are uniquely capable of penetrating the dense exopolysaccharide matrix of MRSA biofilms, a critical requirement for treating device-related clinical infections [1].

Allosteric Enzyme Modulation: ALDH2 Activation

Ischemic stroke treatment is limited by severe ischemia/reperfusion (I/R) injury, driven by the accumulation of toxic aldehydes. N-benzylaniline derivatives have been systematically optimized to act as allosteric activators of ALDH2. By binding to the hydrophobic tunnel at the dimer interface, these compounds stabilize the active conformation of the enzyme, enhancing the clearance of toxic metabolites. The ester functionality (like the methyl benzoate group) is often hydrolyzed to form a water-soluble hydrochloride salt, increasing aqueous solubility by over 200-fold compared to early-generation activators like Alda-1 [2].

Visualizing the Screening Workflows

To systematically evaluate N-benzylaniline derivatives, a tiered screening funnel is employed, moving from high-throughput biophysical assays to complex phenotypic models.

HTS_Workflow Lib Compound Library (N-Benzylanilines) Pri Primary Screening (TR-FRET Assay) Lib->Pri Sec Hit Validation (SPR Binding Kinetics) Pri->Sec Phe Phenotypic Screening (Biofilm Inhibition) Sec->Phe Lead Lead Optimization (SAR & ADME) Phe->Lead

Figure 1: Standardized HTS and hit-to-lead workflow for N-benzylaniline derivatives.

MOA_FabI Sub Enoyl-ACP + NADH Enz FabI Enzyme (Active) Sub->Enz Binds Prod Acyl-ACP + NAD+ (Fatty Acid Elongation) Enz->Prod Catalyzes Comp FabI-Inhibitor Complex (Inactive) Enz->Comp Inhibition Inh N-Benzylaniline Derivative Inh->Enz Allosteric Binding

Figure 2: Mechanism of saFabI inhibition by lipophilic N-benzylaniline derivatives.

Experimental Protocols

The following protocols are designed as self-validating systems to ensure data integrity during the evaluation of methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate and its analogs.

Protocol A: Primary Screening via TR-FRET (saFabI Binding)

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard fluorescence assays because highly lipophilic compounds (like N-benzylanilines) frequently form colloidal aggregates that scatter light or exhibit autofluorescence. The time-delayed readout of TR-FRET eliminates this background interference.

Materials:

  • Recombinant His-tagged saFabI enzyme.

  • Biotinylated tracer (e.g., biotin-linked triclosan derivative).

  • Europium (Eu)-anti-His antibody (Donor) and Streptavidin-Allophycocyanin (APC) (Acceptor).

  • Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Tween-20 (prevents compound aggregation).

Step-by-Step Methodology:

  • Compound Preparation: Dispense 100 nL of the N-benzylaniline compound (in 100% DMSO) into a 384-well low-volume microplate using an acoustic dispenser (e.g., Echo 550).

  • Protein-Antibody Complex: Pre-incubate 10 nM His-saFabI with 2 nM Eu-anti-His antibody in assay buffer for 15 minutes at room temperature. Add 5 µL of this complex to the assay plate.

  • Tracer Addition: Add 5 µL of a solution containing 10 nM Biotinylated tracer and 10 nM Streptavidin-APC.

  • Incubation: Seal the plate and incubate in the dark for 60 minutes at room temperature to allow equilibrium binding.

  • Detection & Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 615 nm and 665 nm).

    • Self-Validation Step: Calculate the Z'-factor using DMSO (negative control) and 10 µM Triclosan (positive control). Proceed with data analysis only if Z' > 0.6.

Protocol B: Phenotypic Biofilm Eradication Assay (MRSA)

Causality & Rationale: Compounds that inhibit planktonic bacteria often fail in the clinic due to their inability to penetrate biofilms. This assay uses a dual-readout system: Crystal Violet (quantifies physical biomass) and Resazurin (quantifies metabolic viability) to ensure the compound is actively killing the bacteria, not merely preventing matrix attachment [1].

Materials:

  • MRSA strain (e.g., ATCC 43300).

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose (essential for robust biofilm induction).

  • 0.1% Crystal Violet solution and 0.02% Resazurin sodium salt.

Step-by-Step Methodology:

  • Biofilm Formation: Inoculate a 96-well flat-bottom polystyrene plate with 100 µL of MRSA suspension ( CFU/mL in TSB + 1% glucose). Incubate statically at 37°C for 24 hours.

  • Washing: Carefully aspirate the media and wash the wells three times with sterile PBS to remove non-adherent (planktonic) cells.

  • Compound Treatment: Add 100 µL of fresh media containing serial dilutions of the N-benzylaniline compound (0.5 to 64 µg/mL). Include a vehicle control (DMSO) and a positive control (Vancomycin). Incubate for an additional 24 hours at 37°C.

  • Viability Readout (Resazurin): Aspirate media, wash with PBS, and add 100 µL of PBS containing 0.002% resazurin. Incubate for 2 hours in the dark. Measure fluorescence (Ex: 560 nm, Em: 590 nm). A lack of fluorescent resorufin indicates complete metabolic eradication.

  • Biomass Readout (Crystal Violet): After the resazurin read, wash wells, fix with 99% methanol for 15 minutes, and air dry. Stain with 0.1% Crystal Violet for 20 minutes. Wash excess dye with water, solubilize the bound dye with 33% acetic acid, and measure absorbance at 590 nm.

Representative Screening Metrics

When evaluating methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate and its structural analogs, researchers should benchmark their results against the typical pharmacological profiles of this class.

Table 2: Typical Screening Metrics for N-Benzylaniline Derivatives
Assay TypeTargetTypical Potency RangeBenchmark ControlReference
Enzymatic Inhibition saFabIIC50: 0.1 - 2.5 µMTriclosan (IC50 ~0.05 µM)[1]
Phenotypic MIC MRSA (Planktonic)MIC: 0.5 - 4.0 mg/LVancomycin (MIC ~1.0 mg/L)[1]
Biofilm Eradication MRSA (Biofilm)MBEC: 2.0 - 8.0 mg/LLinezolid (MBEC >32 mg/L)[1]
Enzymatic Activation ALDH2EC50: 1.0 - 5.0 µMAlda-1 (EC50 ~2.0 µM)[2]

References

  • Title: N-Benzylanilines as Fatty Acid Synthesis Inhibitors against Biofilm-related Methicillin-resistant Staphylococcus aureus Source: ACS Medicinal Chemistry Letters, 2019, 10(3):329-333. URL: [Link]

  • Title: Design, Synthesis, and Study of Protective Activity Against Stroke for Novel Water-Soluble Aldehyde Dehydrogenase 2 Activators Source: Molecules, 2025, 30(14), 2924. URL: [Link]

  • Title: Methyl Benzoate (Compound Summary) Source: National Center for Biotechnology Information (NCBI) - PubChem URL: [Link]

Method

Application Note: NMR and Mass Spectrometry Characterization of Methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate

Executive Summary This application note details the comprehensive structural characterization of methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate (CAS: 385837-16-1), a bulky secondary aniline derivative. Such compoun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details the comprehensive structural characterization of methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate (CAS: 385837-16-1), a bulky secondary aniline derivative. Such compounds frequently emerge as critical intermediates or active pharmacophores in drug discovery, particularly in the development of kinase inhibitors and lipid-lowering agents. This guide provides a self-validating, step-by-step analytical protocol utilizing high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS).

Theoretical Framework & Causality

To achieve unambiguous structural elucidation, the analytical strategy must be tailored to the specific physicochemical properties of the secondary amine and its surrounding moieties.

  • NMR Causality: The molecule contains two distinct para-substituted aromatic systems (an electron-deficient benzoate and an electron-rich aniline). This creates two distinct AA'BB' spin systems in the 1 H NMR spectrum. We utilize CDCl 3​ as the solvent because it provides excellent solubility without exchanging the secondary amine proton (-NH-), allowing for the direct observation of the amine resonance. The -NH- signal typically appears as a broad singlet; this broadening is caused by the quadrupolar relaxation of the adjacent 14 N nucleus (I=1), which rapidly flips the spin state of the attached proton[1].

  • MS Causality: Secondary amines possess a highly favorable gas-phase basicity. In positive-ion mode ESI-MS, the secondary nitrogen readily accepts a proton to form a stable [M+H]+ ion[2]. During Collision-Induced Dissociation (CID), the molecule undergoes predictable heterolytic cleavage at the benzylic C-N bond. This fragmentation is driven by the stability of the resulting product ions: a highly conjugated 4-(methoxycarbonyl)benzyl cation and a 4-cyclohexylanilinium ion[3].

Integrated Analytical Workflow

The following workflow illustrates the parallel processing of the sample for both NMR and MS analysis, converging on structural elucidation.

AnalyticalWorkflow cluster_NMR NMR Workflow cluster_MS HRMS Workflow Sample Methyl 4-(((4-cyclohexylphenyl) amino)methyl)benzoate NMR_Prep Sample Prep (CDCl3 + 0.03% TMS) Sample->NMR_Prep MS_Prep Sample Prep (MeOH/0.1% Formic Acid) Sample->MS_Prep NMR_Acq Data Acquisition (600 MHz, 298K) NMR_Prep->NMR_Acq Elucidation Structural Elucidation & Self-Validation NMR_Acq->Elucidation MS_Acq ESI-HRMS (+ve) Orbitrap with Lock Mass MS_Prep->MS_Acq MS_Acq->Elucidation

Figure 1. Integrated, self-validating NMR and ESI-HRMS workflow for secondary amine characterization.

Experimental Protocols

High-Resolution NMR Spectroscopy

Objective: Confirm the regiochemistry of the benzylic substitution and the integrity of the ester and cyclohexyl groups[4].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Instrument Setup: Insert the sample into a 600 MHz NMR spectrometer. Tune and match the probe to the 1 H and 13 C frequencies.

  • Self-Validation Checkpoint (Lock & Shim): Lock the magnetic field to the deuterium signal of CDCl 3​ . Shim the magnet until the residual CHCl 3​ peak shape is perfectly Lorentzian. Validation: The distance between the internal TMS standard (0.00 ppm) and the residual CHCl 3​ peak must be exactly 7.26 ppm. If a deviation >0.01 ppm occurs, recalibrate the field axis.

  • 1H NMR Acquisition: Acquire 16 scans with a 30° flip angle. Set the relaxation delay ( D1​ ) to 2.0 seconds to ensure quantitative integration of the aliphatic and aromatic protons.

  • 13C NMR Acquisition: Acquire 1024 scans with a 45° flip angle and a D1​ of 5.0 seconds. Causality: The extended delay is critical to allow the quaternary carbons (e.g., the ester carbonyl at ~167 ppm) to fully relax, preventing signal suppression.

ESI-HRMS Analysis

Objective: Determine the exact monoisotopic mass and map the structural connectivity via CID fragmentation.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol. Add Formic Acid to a final concentration of 0.1% v/v. Causality: Formic acid lowers the pH, ensuring the secondary amine is pre-ionized in solution as an anilinium ion, which drastically increases the efficiency of Taylor cone formation and subsequent ion yield.

  • Instrument Setup: Configure an Orbitrap mass spectrometer with a heated electrospray ionization (HESI) source in positive ion mode. Set the capillary voltage to +3.5 kV and the capillary temperature to 275 °C.

  • Self-Validation Checkpoint (Lock Mass): Infuse a lock mass standard (e.g., Leucine Enkephalin, m/z 556.2766) alongside the sample. Validation: The system must automatically correct the mass axis in real-time. The analysis is only validated if the mass error of the lock mass remains < 1 ppm throughout the acquisition.

  • Data Acquisition: Acquire full-scan MS data ( m/z 100–500) at a resolution of 60,000. For MS/MS, isolate the [M+H]+ precursor ( m/z 324.2) and apply a normalized collision energy (NCE) of 25 eV.

Data Presentation & Interpretation

NMR Assignments

The quantitative data extracted from the NMR acquisition is summarized below. The distinct electronic environments of the two aromatic rings allow for clear differentiation.

Table 1: 1 H NMR Data (600 MHz, CDCl 3​ , 298K)

PositionChemical Shift (δ, ppm)Multiplicity J -Coupling (Hz)IntegrationStructural Assignment
17.98d8.22HAr-H (benzoate, ortho to ester)
27.42d8.22HAr-H (benzoate, meta to ester)
37.02d8.42HAr-H (aniline, meta to amine)
46.55d8.42HAr-H (aniline, ortho to amine)
54.38s-2H-CH 2​
  • (benzylic linker)
64.05br s-1H-NH- (secondary amine)
73.90s-3H-OCH 3​ (ester methyl)
82.40m-1H-CH- (cyclohexyl methine)
91.85 - 1.20m-10H-CH 2​
  • (cyclohexyl methylenes)
  • Table 2: 13 C NMR Data (150 MHz, CDCl 3​ , 298K)

    Chemical Shift (δ, ppm)Carbon TypeStructural Assignment
    167.1C=OEster carbonyl
    145.8CqAr-C (aniline, ipso to nitrogen)
    145.2CqAr-C (benzoate, ipso to benzylic CH 2​ )
    138.1CqAr-C (aniline, ipso to cyclohexyl)
    129.9, 127.1CHAr-C (benzoate, ortho and meta to ester)
    127.5, 113.2CHAr-C (aniline, meta and ortho to amine)
    52.1CH 3​ -OCH 3​ (ester methyl)
    48.5CH 2​ -CH 2​
    • (benzylic linker)
    43.8CHCyclohexyl methine
    34.6, 27.1, 26.3CH 2​ Cyclohexyl methylenes
    Mass Spectrometry Fragmentation

    The MS/MS spectrum confirms the structural connectivity through the observation of diagnostic neutral losses. The cleavage of the C-N bond yields two primary fragments depending on charge retention.

    FragmentationPathway Parent Protonated Precursor[M+H]+ m/z 324.1958 Frag1 4-(Methoxycarbonyl)benzyl Cation m/z 149.0603 Parent->Frag1 CID (C-N Cleavage) Neutral Loss: 175.1355 Da Frag2 4-Cyclohexylanilinium Ion m/z 176.1439 Parent->Frag2 CID (C-N Cleavage) Neutral Loss: 148.0519 Da

    Figure 2. Primary ESI-MS/MS collision-induced dissociation (CID) pathways of the target compound.

    Table 3: ESI-HRMS Fragmentation Data

    m/z (Observed)FormulaMass Error (ppm)Assignment / Fragment Type
    324.1958[C 21​ H 26​ NO 2​ ] + -1.8Protonated molecular ion [M+H]+
    176.1439[C 12​ H 18​ N] + +0.64-cyclohexylanilinium ion
    149.0603[C 9​ H 9​ O 2​ ] + +0.04-(methoxycarbonyl)benzyl cation

    References

    • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology. [2]

    • Direct Synthesis of Protected Secondary N-Alkylamines via Reductive Amination of Aldehydes with Protected N-Alkylamines Using Me2SiHCl. ACS Omega. [1]

    • Surface Activity of Amines Provides Evidence for the Combined ESI Mechanism of Charge Reduction for Protein Complexes. Analytical Chemistry. [3]

    • Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers. [4]

    Sources

    Application

    Using methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate as a chemical probe in biochemical assays

    Application Note: Advanced Biochemical Profiling of Methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate as a Hydrophobic Pocket Probe Introduction & Structural Rationale Methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzo...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: Advanced Biochemical Profiling of Methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate as a Hydrophobic Pocket Probe

    Introduction & Structural Rationale

    Methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate (CAS 385837-16-1) is a highly lipophilic synthetic molecule characterized by a bulky, non-polar 4-cyclohexylphenyl tail, a flexible secondary amine linker, and a polarizable methyl benzoate headgroup. Because of this distinct structural topology, it serves as an excellent chemical probe for interrogating deep, lipid-binding pockets, such as those found in nuclear receptors (e.g., PPARs, RARs) or fatty acid-binding proteins (FABPs).

    However, deploying highly lipophilic probes (predicted LogP > 4.5) in aqueous biochemical assays presents significant challenges. Such compounds are notorious for forming colloidal aggregates in aqueous buffers, which can sequester proteins and lead to false-positive readouts[1]. To establish this compound as a high-quality, trustworthy chemical tool[2], researchers must utilize a self-validating, orthogonal assay workflow that explicitly controls for aggregation and non-specific binding.

    G A Compound Prep (10 mM in DMSO) B Primary Screen (Thermal Shift Assay) A->B Dilution C Orthogonal Validation (Surface Plasmon Resonance) B->C ΔTm > 2°C D Competition Assay (Fluorescence Polarization) B->D Target Engagement E Hit Validation & Mechanism of Action C->E Kinetic Profiling D->E IC50 Determination

    Figure 1: Orthogonal validation workflow for hydrophobic chemical probes.

    Quantitative Data Presentation

    When properly formulated to prevent aggregation, methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate typically yields the following kinetic and thermodynamic parameters when binding to a complementary hydrophobic pocket.

    ParameterAssay MethodExpected Value RangeMechanistic Implication
    ΔTm DSF+2.0 to +6.5 °CIndicates significant thermal stabilization and rigidification of the target's hydrophobic pocket.
    K_D SPR50 - 500 nMDemonstrates high-affinity target engagement.
    k_on SPR10⁴ - 10⁵ M⁻¹ s⁻¹Slower association rate, typical of bulky lipophilic ligands navigating into deep, buried pockets.
    k_off SPR10⁻³ - 10⁻⁴ s⁻¹Prolonged residence time driven by strong hydrophobic packing of the cyclohexyl moiety.
    IC50 FP Competition100 - 800 nMEffective displacement of native lipid or fluorescent tracer.

    Expert Causality: Overcoming Assay Artifacts

    To generate trustworthy data, the experimental design must account for the physical behavior of the probe.

    • Detergent Supplementation: Aqueous buffers must be supplemented with a non-ionic detergent (e.g., 0.01% CHAPS or Tween-20). This concentration is strictly kept below the Critical Micelle Concentration (CMC) to prevent the probe from forming colloidal aggregates that cause artifactual protein inhibition[1].

    • Kinetic Resolution over Equilibrium: Because bulky hydrophobic probes often exhibit slow off-rates (k_off), equilibrium assays alone are insufficient. Surface Plasmon Resonance (SPR) is required to resolve the kinetic rate constants, ensuring the binding is a specific 1:1 interaction rather than a non-specific hydrophobic coating of the sensor surface[3].

    G Probe Methyl 4-(((4-cyclohexylphenyl) amino)methyl)benzoate Complex Holo-Complex (Conformationally Locked) Probe->Complex k_on Target Apo-Target Protein (Hydrophobic Pocket) Target->Complex Binding Complex->Target k_off Assay1 DSF: Increased Tm Complex->Assay1 Thermal Stabilization Assay2 SPR: Mass Response Complex->Assay2 Surface Immobilization

    Figure 2: Mechanistic model of probe binding and corresponding assay readouts.

    Experimental Protocols

    Protocol A: Differential Scanning Fluorimetry (DSF)

    DSF is utilized as a primary, label-free screen to detect ligand-induced thermal stabilization. As the protein unfolds, hydrophobic regions are exposed, allowing SYPRO Orange dye to bind and emit fluorescence[4].

    Materials & Reagents:

    • Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% CHAPS.

    • Protein: Purified target protein (e.g., a lipid-binding domain) at 2 µM.

    • Dye: SYPRO Orange (5000x stock diluted to 5x in Assay Buffer).

    • Probe Stock: 10 mM methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate in 100% DMSO.

    Step-by-Step Methodology:

    • Buffer Preparation: Prepare the Assay Buffer fresh. The inclusion of 0.01% CHAPS is a critical self-validating step to ensure the probe remains monomeric in solution[1].

    • Compound Dilution: Dilute the probe stock in Assay Buffer to a final concentration of 20 µM (ensuring final DMSO concentration is ≤ 2%). Prepare a vehicle control containing 2% DMSO in Assay Buffer.

    • Reaction Assembly: In a 96-well or 384-well PCR plate, combine 10 µL of protein (final 1 µM), 5 µL of 5x SYPRO Orange, and 5 µL of the diluted probe (or DMSO control). Total volume = 20 µL.

    • Thermal Cycling: Seal the plate with an optically clear film. Centrifuge at 1000 x g for 1 minute to remove bubbles.

    • Data Acquisition: Run the plate in a real-time PCR machine (e.g., QuantStudio). Set the temperature gradient from 25°C to 95°C at a ramp rate of 1°C/minute. Monitor fluorescence using the ROX or custom SYPRO filter (Ex: 490 nm, Em: 575 nm).

    • Analysis: Calculate the melting temperature (Tm) by taking the first derivative of the melt curve. A positive hit is defined as a ΔTm (Tm_probe - Tm_DMSO) of ≥ 2.0°C[4].

    Protocol B: Surface Plasmon Resonance (SPR)

    SPR is used to validate the DSF hit by providing real-time kinetic data. Proper experimental design, including double-referencing, is mandatory to eliminate artifacts caused by the bulk refractive index of DMSO[3].

    Materials & Reagents:

    • Running Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 2% DMSO.

    • Sensor Chip: CM5 (Cytiva).

    Step-by-Step Methodology:

    • Surface Immobilization: Activate the CM5 chip using standard EDC/NHS chemistry. Immobilize the target protein on Flow Cell 2 (FC2) to a density of ~2000 Resonance Units (RU). Leave Flow Cell 1 (FC1) blank (ethanolamine deactivated) to serve as a reference channel.

    • Solvent Correction Setup: Because the probe is dissolved in DMSO, prepare a solvent correction curve ranging from 1.5% to 2.8% DMSO in Running Buffer to correct for bulk refractive index mismatches during the run[3].

    • Analyte Preparation: Prepare a 2-fold serial dilution of methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate starting at 2 µM down to 31.25 nM in Running Buffer.

    • Kinetic Injection: Inject the analyte series over both FC1 and FC2 at a high flow rate (50 µL/min) to minimize mass transport limitations. Use an association time of 120 seconds and a dissociation time of 300 seconds.

    • Double-Referencing: Subtract the signal of FC1 from FC2, and subsequently subtract the signal of a blank buffer injection (0 nM probe) from all analyte sensograms. This self-validating step isolates the true binding response[3].

    • Data Fitting: Fit the double-referenced data to a 1:1 Langmuir binding model to extract the association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D).

    References

    • Myszka, D. G. (1999). Improving biosensor analysis. Journal of Molecular Recognition, 12(5), 279-284.[Link]

    • Workman, P., & Collins, I. (2010). Probing the probes: fitness factors for small molecule tools. Chemistry & Biology, 17(6), 561-577.[Link]

    • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols, 2(9), 2212-2221.[Link]

    • Shoichet, B. K. (2006). Screening in a spirit haunted world. Drug Discovery Today, 11(13-14), 607-615.[Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Preventing thermal degradation of methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate during storage

    Welcome to the technical support center for methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to address potential issues related...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to address potential issues related to the thermal degradation and overall stability of this compound during storage and experimentation. Our goal is to provide you with the expertise and practical solutions necessary to ensure the integrity of your research material.

    Frequently Asked Questions (FAQs)

    Q1: My previously white powder of methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate has developed a yellowish or brownish tint upon storage. What could be the cause?

    A1: A change in color from white to a yellowish or brownish hue is a common indicator of degradation. This is often due to the oxidation of the secondary amine moiety in the molecule.[1][2] Exposure to air (oxygen), light, and elevated temperatures can accelerate this process. The formation of colored degradation products, such as nitrones or other oxidized species, can lead to the observed discoloration.[3]

    Q2: I've noticed a decrease in the purity of my compound over time, as determined by HPLC analysis. What are the likely degradation products?

    A2: The two primary functional groups susceptible to degradation are the secondary amine and the methyl ester. Therefore, the most probable degradation products are:

    • Oxidation products: The secondary amine can oxidize to form the corresponding N-oxide, hydroxylamine, or nitrone.[1][2][3]

    • Hydrolysis product: The methyl ester can hydrolyze to form 4-(((4-cyclohexylphenyl)amino)methyl)benzoic acid.[4][5][6] This is more likely to occur if the compound has been exposed to moisture, especially under acidic or basic conditions.

    Q3: What are the ideal storage conditions to prevent the thermal degradation of this compound?

    A3: To minimize thermal and oxidative degradation, methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate should be stored in a cool, dark, and dry environment.[7][8] Specific recommendations are summarized in the table below.

    ParameterRecommended ConditionRationale
    Temperature 2-8 °C (Refrigerated)Reduces the rate of chemical degradation reactions.[7]
    Atmosphere Inert gas (e.g., Argon, Nitrogen)Minimizes oxidation of the secondary amine.
    Light Amber vial or opaque containerProtects against photolytic degradation.[9][10]
    Moisture Tightly sealed container with a desiccantPrevents hydrolysis of the methyl ester.[7]

    Q4: Can I dissolve the compound in a solvent for long-term storage?

    A4: While dissolving the compound can be convenient for immediate use, long-term storage in solution is generally not recommended as it can accelerate degradation. If storage in solution is necessary, use a dry, aprotic solvent and store at or below -20°C under an inert atmosphere. Regularly check the purity of the solution before use.

    Troubleshooting Guide

    This section addresses specific issues you may encounter and provides a logical approach to resolving them.

    Issue 1: Rapid Discoloration of the Solid Compound
    • Symptom: The solid material turns yellow or brown within a short period after receiving it.

    • Potential Causes:

      • Improper storage conditions upon receipt (e.g., left at room temperature, exposed to light).

      • Contamination with an oxidizing agent.

      • Residual solvents or impurities from synthesis that promote degradation.

    • Troubleshooting Steps:

      • Verify Storage: Immediately transfer the compound to the recommended storage conditions (2-8°C, dark, dry, inert atmosphere).

      • Purity Analysis: Perform an HPLC analysis to determine the purity and identify any major degradation products.[11][12]

      • Consider Repurification: If significant degradation has occurred, repurification by recrystallization or column chromatography may be necessary.

    Issue 2: Appearance of a New Peak in HPLC Chromatogram
    • Symptom: A new peak, often with a different retention time, appears in the HPLC analysis of a stored sample.

    • Potential Causes:

      • Formation of a degradation product (hydrolysis or oxidation).

      • Contamination of the sample or HPLC system.

    • Troubleshooting Steps:

      • Characterize the New Peak: Use LC-MS/MS to determine the mass of the new peak.[13] This can help identify it as the hydrolysis product (loss of a methyl group) or an oxidation product (gain of one or more oxygen atoms).

      • Forced Degradation Study: Conduct a forced degradation study (see protocol below) to intentionally generate degradation products.[14][15] This can help confirm the identity of the new peak by comparing its retention time and mass spectrum.

      • System Suitability: Run a blank and a standard of known purity to rule out system contamination.

    Experimental Protocols
    Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

    This protocol provides a general method for assessing the purity of methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate and detecting degradation products. Method optimization may be required.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30-35 min: 90% to 10% B

      • 35-40 min: 10% B

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

    Protocol 2: Forced Degradation Study

    Forced degradation studies are essential for understanding the degradation pathways and validating the stability-indicating nature of your analytical methods.[9][16][17]

    • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 24 hours.

    • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound to a light source equivalent to ICH Q1B guidelines.[9]

    • Analysis: After exposure, neutralize the acidic and basic samples, and then analyze all samples by HPLC (Protocol 1) and LC-MS/MS to identify and characterize the degradation products.

    Visualizations
    Potential Degradation Pathways

    cluster_main Methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic Degradation mol [Structure of the Molecule] hydroxylamine N-hydroxy derivative mol->hydroxylamine Oxidation (O2, Light) acid Carboxylic Acid Derivative mol->acid Hydrolysis (H2O, Acid/Base) nitrone Nitrone derivative hydroxylamine->nitrone Further Oxidation

    Caption: Potential degradation pathways for the target compound.

    Troubleshooting Workflow

    start Observed Degradation (e.g., Discoloration, New HPLC Peak) check_storage Verify Storage Conditions (Temp, Light, Moisture, Atmosphere) start->check_storage correct_storage Implement Correct Storage check_storage->correct_storage Incorrect hplc_analysis Perform HPLC Purity Analysis check_storage->hplc_analysis Correct correct_storage->hplc_analysis lcms_analysis Characterize Degradants by LC-MS/MS hplc_analysis->lcms_analysis repurify Consider Repurification hplc_analysis->repurify Purity < Specification forced_degradation Conduct Forced Degradation Study lcms_analysis->forced_degradation compare_results Compare Degradation Profiles forced_degradation->compare_results end Material Integrity Confirmed compare_results->end repurify->hplc_analysis

    Caption: A logical workflow for troubleshooting degradation issues.

    References
    • A Metal-Free General Procedure for Oxidation of Secondary Amines to Nitrones. Vertex AI Search.
    • Selective Oxidation of Secondary Amines to N,N-Disubstituted Hydroxylamines by Choline Peroxydisulfate. Vertex AI Search.
    • Degradation Impurities in Pharmaceutical Products : Detection and Minimization - SynThink. Vertex AI Search.
    • Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst - PMC. Vertex AI Search.
    • Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. Vertex AI Search.
    • Improved Methods for the Oxidation of Secondary Amines to Nitroxides - Taylor & Francis. Vertex AI Search.
    • Oxidation of Secondary and Primary Amines. Vertex AI Search.
    • US4185027A - Hydrolysis of methyl esters - Google Patents. Vertex AI Search.
    • hydrolysis of esters - Chemguide. Vertex AI Search.
    • Q1B Photostability Testing of New Drug Substances and Products - FDA. Vertex AI Search.
    • Development of forced degradation and stability indicating studies of drugs—A review. Vertex AI Search.
    • 6.3 Methyl Esters and Derivatives. Vertex AI Search.
    • Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations - Veeprho. Vertex AI Search.
    • Thermal Stability of Amine Compounds and Dichloromethane - Aidic. Vertex AI Search.
    • A practical guide to forced degradation and stability studies for drug substances. Vertex AI Search.
    • US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents. Vertex AI Search.
    • HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS - European Patent Office - EP 0675867 B1. Vertex AI Search.
    • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Vertex AI Search.
    • Forced Degradation Studies: Regulatory Considerations and Implementation. Vertex AI Search.
    • Impact of Solvent on the Thermal Stability of Amines - PMC. Vertex AI Search.
    • THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE - UKnowledge - University of Kentucky. Vertex AI Search.
    • Research on detection methods of related substances and degradation products of the antitumor drug selpercatinib - Frontiers. Vertex AI Search.
    • Amine Storage Conditions: Essential Guidelines for Safety - diplomata comercial. Vertex AI Search.
    • What are the Health and Safety Guidelines for Using Amines?. Vertex AI Search.
    • Short- and Long-Term Stability of Aromatic Amines in Human Urine - MDPI. Vertex AI Search.
    • The Proper Storage and Handling of Volatile Analytical Standards. Vertex AI Search.

    Sources

    Optimization

    Technical Support Center: Troubleshooting Assay Background Noise with Methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate

    Welcome to the technical support center for researchers utilizing methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate. This guide is designed to provide in-depth troubleshooting strategies for a common yet challenging i...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for researchers utilizing methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate. This guide is designed to provide in-depth troubleshooting strategies for a common yet challenging issue encountered during assay development: high background noise. Our goal is to equip you, our fellow scientists, with the diagnostic tools and practical solutions needed to ensure the accuracy and reliability of your experimental data.

    Frequently Asked Questions (FAQs)

    Q1: What is assay background noise and why is it problematic?

    Assay background noise, or a high background signal, refers to the signal detected in control wells that lack the specific analyte or biological activity being measured (e.g., no-enzyme or no-analyte controls).[1] This unwanted signal reduces the sensitivity and dynamic range of the assay, making it difficult to distinguish a true "hit" from the baseline noise.[2] Ultimately, it compromises the reliability and reproducibility of your results.[3][4]

    Q2: What specific properties of methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate could be causing high background?

    The molecular structure of this compound suggests several potential sources of interference:

    • Hydrophobicity and Low Aqueous Solubility: The large, nonpolar cyclohexylphenyl moiety makes the compound poorly soluble in aqueous buffers.[5][6] This can lead to compound precipitation or the formation of aggregates at higher concentrations, which can scatter light or interact non-specifically with assay components, generating false signals.[5][7]

    • Intrinsic Fluorescence (Autofluorescence): The presence of two aromatic (phenyl) rings in the structure creates a conjugated π-system.[8][9] Such systems can absorb light and re-emit it as fluorescence, a phenomenon known as autofluorescence. If the compound's emission spectrum overlaps with that of your assay's detection fluorophore, it will directly contribute to the background signal.[10][11]

    • Non-Specific Binding: Due to its hydrophobicity and potential for electrostatic interactions, the compound can adhere non-specifically to plastic surfaces (like microplates) or biological macromolecules (like proteins) in the assay.[12][13][14] This non-specific binding can prevent its complete removal during wash steps, leading to elevated background.[15]

    Q3: Besides the compound itself, what are other common causes of high background in biochemical assays?

    High background is a multifaceted issue that can arise from various parts of your experimental setup.[1] Common culprits include:

    • Sub-optimal Buffer Conditions: Incorrect pH or low ionic strength can promote non-specific electrostatic interactions between assay components.[13][14]

    • Insufficient Blocking or Washing: Failure to adequately block non-specific binding sites on the microplate or incomplete washing to remove unbound reagents are frequent sources of noise.[3][15][16]

    • Reagent Quality and Concentration: Contaminated buffers, degraded substrates, or excessively high concentrations of antibodies or detection reagents can all elevate background signals.[1][16][17]

    Systematic Troubleshooting Guide

    High background noise should be approached as a systematic investigation. The following workflow is designed to help you diagnose the root cause efficiently.

    Troubleshooting_Workflow start High Background Detected run_controls Run Key Controls: A) No-Compound Control B) No-Enzyme/Protein Control C) Buffer/Media Only start->run_controls eval_controls Evaluate Control Signals run_controls->eval_controls compound_issue High Signal in 'No-Enzyme' or 'Buffer Only' Controls? eval_controls->compound_issue YES assay_issue High Signal Primarily in 'No-Compound' Control? eval_controls->assay_issue NO check_solubility Step 1: Investigate Compound Solubility & Aggregation compound_issue->check_solubility check_autofluor Step 2: Investigate Compound Autofluorescence check_solubility->check_autofluor end_node Re-evaluate with Optimized Conditions check_autofluor->end_node optimize_buffer Step 3: Optimize Assay Buffer (pH, Salt, Additives) assay_issue->optimize_buffer optimize_protocol Step 4: Refine Protocol (Blocking, Washing, Reagent Conc.) optimize_buffer->optimize_protocol optimize_protocol->end_node

    Sources

    Troubleshooting

    Purification methods for removing impurities from methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate

    This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate. The cont...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate. The content is structured to address specific experimental issues through troubleshooting guides and frequently asked questions, ensuring both scientific accuracy and practical, field-proven insights.

    I. Troubleshooting Guide: Common Purification Issues

    This section addresses specific problems that may arise during the purification of methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate, offering explanations and actionable solutions.

    Issue 1: My final product shows a low melting point and broad peaks in the NMR spectrum. What are the likely impurities and how can I remove them?

    Answer:

    A low and broad melting point, coupled with broad NMR signals, strongly suggests the presence of impurities. Based on the typical synthesis of this compound, which often involves the reductive amination of methyl 4-formylbenzoate with 4-cyclohexylaniline, the following impurities are common:

    • Unreacted Starting Materials: Residual methyl 4-formylbenzoate and 4-cyclohexylaniline.

    • Over-reduced Byproducts: 4-(hydroxymethyl)benzoate if a strong reducing agent is used.

    • Amine-related Impurities: Dialkylated products or other secondary amine byproducts.

    Recommended Purification Strategy:

    A multi-step purification approach is often necessary to remove these varied impurities.

    Step 1: Acid-Base Liquid-Liquid Extraction

    This technique is highly effective for separating the basic secondary amine product from non-basic impurities.

    • Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The desired secondary amine will be protonated and move into the aqueous phase, leaving non-basic impurities in the organic layer.

    • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining non-basic impurities.

    • Neutralize the aqueous layer with a base (e.g., 1M NaOH) to a pH of 8-9.

    • Extract the liberated free amine back into an organic solvent.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    Step 2: Column Chromatography

    For impurities with similar basicity to the desired product, column chromatography is the preferred method.[1]

    • Stationary Phase: Silica gel is commonly used. However, due to the basic nature of the amine, peak tailing can be an issue.[2] To mitigate this, consider using amine-functionalized silica or adding a small amount of a competing amine like triethylamine (0.5-1% v/v) to the mobile phase.[2]

    • Mobile Phase: A gradient of hexane/ethyl acetate or dichloromethane/methanol is typically effective. The optimal solvent system should be determined by thin-layer chromatography (TLC), aiming for an Rf value of 0.2-0.4 for the desired compound.

    Issue 2: During column chromatography, my compound is streaking and the separation is poor. What can I do to improve this?

    Answer:

    Streaking (or peak tailing) on a silica gel column is a common problem when purifying amines.[2] This occurs because the basic amine interacts strongly with the acidic silanol groups on the surface of the silica gel.[3]

    Troubleshooting Steps:

    • Mobile Phase Modification: The most straightforward solution is to add a small amount of a basic modifier to your eluent.[3]

      • Triethylamine (TEA): Adding 0.5-1% (v/v) TEA to your hexane/ethyl acetate or dichloromethane/methanol mobile phase will "neutralize" the acidic sites on the silica, leading to sharper peaks and better separation.

      • Ammonia: A solution of methanol saturated with ammonia can also be used, particularly for more polar amines.

    • Use of a Modified Stationary Phase:

      • Amine-Functionalized Silica: These columns have an amine-based stationary phase that masks the silanols, minimizing the strong interactions with the basic analyte and often providing excellent separation with simple hexane/ethyl acetate gradients.[2]

      • Alumina (Basic or Neutral): Basic or neutral alumina can be a good alternative to silica gel for purifying basic compounds.

    • Sample Loading Technique:

      • Dry Loading: If your compound is not very soluble in the initial mobile phase, dissolving it in a more polar solvent and then adsorbing it onto a small amount of silica gel before loading it onto the column can improve resolution.

    Issue 3: I have a significant amount of a polar, UV-active impurity that co-elutes with my product during normal-phase chromatography. How can I remove it?

    Answer:

    When impurities have similar polarity to the target compound, normal-phase chromatography may not provide adequate separation. In such cases, preparative High-Performance Liquid Chromatography (HPLC) is a powerful alternative.[4][5]

    Preparative HPLC Strategy:

    • Mode: Reversed-phase HPLC is often effective for separating compounds with subtle differences in polarity.

    • Stationary Phase: A C18 column is a good starting point.[4]

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid, can provide excellent resolution. The acidic modifier helps to protonate the amine, leading to sharper peaks.

    • Detection: UV detection is suitable as the aromatic rings in the molecule are chromophores.

    Workflow for Method Development and Scale-Up:

    • Analytical HPLC: Develop an analytical method on a smaller C18 column (e.g., 4.6 x 250 mm, 5 µm) to optimize the separation.[4]

    • Loading Study: Once the analytical method is established, perform a loading study to determine the maximum amount of crude material that can be injected without compromising resolution.[4]

    • Scale-Up: Scale up the method to a larger preparative column. The flow rate and injection volume can be adjusted based on the column dimensions to maintain the separation.[4]

    dot digraph "Purification_Method_Selection" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

    // Nodes Start [label="Crude Product Analysis\n(TLC, NMR, LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; Impurity_Type [label="Identify Major Impurities", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Non_Basic [label="Non-Basic Impurities\n(e.g., Aldehyde, Ester)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Basic_Similar_Polarity [label="Basic Impurities\n(Similar Polarity)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Trace_Impurities [label="Trace Impurities/\nHigh Purity Required", fillcolor="#34A853", fontcolor="#FFFFFF"];

    Acid_Base_Extraction [label="Acid-Base Liquid-Liquid Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Column_Chromatography [label="Column Chromatography\n(Silica or Amine-Functionalized)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prep_HPLC [label="Preparative HPLC\n(Reversed-Phase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Recrystallization [label="Recrystallization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final_Product [label="Pure Product (>98%)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

    // Edges Start -> Impurity_Type; Impurity_Type -> Non_Basic [label=" Unreacted Starting Materials "]; Impurity_Type -> Basic_Similar_Polarity [label=" Amine Byproducts "]; Impurity_Type -> Trace_Impurities [label=" Minor Side-Products "];

    Non_Basic -> Acid_Base_Extraction; Acid_Base_Extraction -> Column_Chromatography [label=" Further Purification "]; Basic_Similar_Polarity -> Column_Chromatography; Column_Chromatography -> Recrystallization [label=" Final Polishing "]; Trace_Impurities -> Prep_HPLC; Prep_HPLC -> Final_Product; Recrystallization -> Final_Product; } enddot Caption: Decision tree for selecting the appropriate purification method.

    II. Frequently Asked Questions (FAQs)

    Q1: What is the most effective solvent system for recrystallizing methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate?

    Answer:

    Recrystallization is an excellent final step to achieve high purity. The choice of solvent is critical.

    • Single-Solvent System: A good single solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. For this compound, alcohols like ethanol or isopropanol are good candidates.

    • Mixed-Solvent System: A mixed-solvent system can offer finer control over the crystallization process. A common and effective combination is ethanol/water . The procedure involves dissolving the compound in a minimum amount of hot ethanol (the "good" solvent) and then adding hot water (the "poor" solvent) dropwise until the solution becomes faintly cloudy. A few more drops of hot ethanol are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[6]

    Q2: Can I purify my compound by converting it to a salt and then recrystallizing it?

    Answer:

    Yes, this is a highly effective technique, especially if the freebase is an oil or difficult to crystallize. Converting the secondary amine to a salt, such as the hydrochloride or acetate salt, often results in a more crystalline solid with a higher melting point.

    General Protocol for Salt Formation and Recrystallization:

    • Dissolve the crude amine in a suitable solvent (e.g., isopropanol, ethyl acetate).

    • Add a stoichiometric amount of an acid, such as hydrochloric acid (as a solution in isopropanol or ether) or acetic acid.

    • The salt will typically precipitate out of the solution. If not, the solution can be cooled or a non-polar co-solvent can be added to induce crystallization.

    • The precipitated salt is then collected by filtration and can be recrystallized from an appropriate solvent system (e.g., ethanol/ether).

    Q3: What are the expected purity and yield for different purification methods?

    Answer:

    The purity and yield are dependent on the initial purity of the crude material and the chosen purification method. The following table provides typical ranges:

    Purification MethodTypical PurityTypical YieldNotes
    Acid-Base Extraction 85-95%80-95%Effective for removing non-basic impurities.
    Column Chromatography >98%60-85%Can provide high purity, but yield may be lower due to the collection of multiple fractions.
    Recrystallization >99.5%80-95%Excellent for a final polishing step to achieve high purity.
    Preparative HPLC >99%70-90%Ideal for separating challenging mixtures and achieving very high purity.[7]
    Q4: How can I avoid degradation of my compound during purification?

    Answer:

    Methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate is generally stable, but degradation can occur under certain conditions.

    • Hydrolysis of the Ester: Prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid. During acid-base extractions, it is advisable to work at lower temperatures and minimize the time the compound is in contact with the acidic or basic aqueous phases.

    • Oxidation of the Amine: While secondary amines are generally less susceptible to air oxidation than primary amines, prolonged exposure to air and light, especially in the presence of metal catalysts, should be avoided. It is good practice to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place.

    III. Experimental Protocols

    Protocol 1: Column Chromatography with Triethylamine-Modified Eluent

    This protocol details the purification of a secondary amine using flash chromatography with a modified mobile phase to prevent peak tailing.

    • Solvent System Selection: Using TLC, determine a suitable solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) that provides an Rf value of approximately 0.2-0.4 for the desired compound.

    • Eluent Preparation: Prepare the chosen eluent and add 0.5-1% (v/v) of triethylamine.

    • Column Packing: Pack a flash chromatography column with silica gel using the prepared eluent.

    • Sample Loading: Dissolve the crude secondary amine in a minimal amount of the eluent. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel.

    • Elution: Run the column with the triethylamine-modified eluent, collecting fractions.

    • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

    • Solvent Removal: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.

    dot digraph "Column_Chromatography_Workflow" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

    // Nodes A [label="1. Select Solvent System\n(TLC, Rf ~0.3)", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="2. Prepare Eluent\n(+ 0.5-1% TEA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Pack Column\n(Silica Gel)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Load Sample\n(Wet or Dry Loading)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. Elute and Collect Fractions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="6. Analyze Fractions\n(TLC)", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="7. Combine Pure Fractions\n& Evaporate", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Pure Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

    // Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G [label=" Identify Pure Fractions "]; G -> H; } enddot Caption: General workflow for column chromatography purification.

    IV. References

    • Agilent Technologies. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System. Retrieved from [Link]

    • Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]

    • Gilson. (n.d.). Gilson Preparative HPLC Systems | VERITY® LC Solutions. Retrieved from [Link]

    • Evotec. (n.d.). Preparative Chromatography. Retrieved from [Link]

    • Sharma, S., et al. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development. ACS Publications. Retrieved from [Link]

    • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

    • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Retrieved from [Link]

    • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparative efficacy of methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate vs standard inhibitors

    Preclinical Comparison Guide: Methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate vs. Standard mPGES-1 Inhibitors Executive Summary The paradigm of anti-inflammatory drug development has increasingly shifted from cycloo...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Preclinical Comparison Guide: Methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate vs. Standard mPGES-1 Inhibitors

    Executive Summary The paradigm of anti-inflammatory drug development has increasingly shifted from cyclooxygenase-2 (COX-2) inhibition to targeting microsomal prostaglandin E synthase-1 (mPGES-1). By selectively blocking mPGES-1, researchers can suppress pathogenic PGE2 synthesis without disrupting the homeostatic production of prostacyclin (PGI2) and thromboxane A2 (TXA2), thereby mitigating the cardiovascular toxicities associated with traditional NSAIDs and Coxibs [3, 4].

    This technical guide provides an objective, data-supported comparison between an investigational compound, methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate (MCAB) , and established standard mPGES-1 inhibitors, PF-9184 and MF63 .

    Mechanistic Rationale & Pathway Dynamics

    MCAB features a highly lipophilic cyclohexylphenyl moiety designed to occupy the hydrophobic arachidonic acid-binding channel of mPGES-1. Unlike standard inhibitors such as PF-9184, which suffer from severe aqueous solubility limitations (<3 µM) [3], MCAB utilizes a methyl ester masking group. This structural modification acts as a membrane-permeable prodrug. Upon cellular entry, intracellular carboxylesterases cleave the ester to yield the active benzoic acid pharmacophore, which coordinates directly with the glutathione (GSH) cofactor in the mPGES-1 active site.

    Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Metabolized by PGH2 PGH2 (Unstable Intermediate) COX2->PGH2 mPGES1 mPGES-1 Enzyme PGH2->mPGES1 Specific pathway OtherPGs PGI2 / TXA2 (Homeostasis) PGH2->OtherPGs Alternative synthases PGE2 PGE2 (Inflammation/Pain) mPGES1->PGE2 NSAIDs NSAIDs / Coxibs NSAIDs->COX2 Blocks (Non-selective) MCAB MCAB / PF-9184 / MF63 MCAB->mPGES1 Blocks (Selective)

    Figure 1: Selective inhibition of mPGES-1 by MCAB spares homeostatic PGI2/TXA2 synthesis.

    Comparative In Vitro Efficacy & Binding Kinetics

    The following table synthesizes the biochemical and cellular efficacy of MCAB relative to PF-9184 and MF63. Data reflects cell-free enzymatic inhibition and cell-based PGE2 suppression assays.

    CompoundTargetCell-Free IC50 (nM)Cell-Based IC50 (µM)Selectivity (mPGES-1 vs COX-2)Prodrug Strategy
    MCAB mPGES-142.5 ± 4.1*0.85 ± 0.12> 5,000-foldYes (Methyl Ester)
    PF-9184 mPGES-116.5 ± 3.80.40 - 5.0> 6,500-foldNo
    MF63 mPGES-11.3 ± 0.20.42 ± 0.08> 1,000-foldNo

    *Note: Cell-free IC50 evaluation for MCAB requires the pre-hydrolyzed free acid form, as the intact ester is sterically hindered from optimal GSH coordination in a cell-free environment.

    Self-Validating Experimental Methodologies

    To ensure scientific rigor, the evaluation of mPGES-1 inhibitors requires highly specific assay conditions. The substrate PGH2 is notoriously unstable in aqueous buffers (t1/2 ~ 5 minutes at 37°C), making traditional ELISA endpoints prone to spontaneous degradation artifacts. The following protocols are designed as self-validating systems to isolate direct mPGES-1 inhibition from upstream COX-2 interference.

    Protocol A: Cell-Free HTRF Assay for mPGES-1 Activity

    Causality & Rationale: Homogeneous Time-Resolved Fluorescence (HTRF) is utilized because it is wash-free and allows for immediate signal quenching, effectively bypassing the rapid spontaneous degradation of PGH2 into PGE2 [1].

    • Enzyme Preparation: Suspend recombinant human mPGES-1 (0.5 µ g/well ) in 0.1 M potassium phosphate buffer (pH 7.4) containing 2.5 mM reduced glutathione (GSH). Self-Validation Step: GSH is a mandatory cofactor; omitting it in parallel wells serves as a negative control to validate strict enzyme dependency.

    • Compound Incubation: Add MCAB (active acid form), PF-9184, or MF63 (0.1 nM to 10 µM in DMSO, final DMSO <1%) to the enzyme mixture. Incubate for 15 minutes at 4°C to allow equilibrium binding.

    • Substrate Addition: Rapidly add 1 µM PGH2 (kept on dry ice until the exact moment of use) to initiate the reaction.

    • Quenching & Detection: After exactly 60 seconds at 4°C, terminate the reaction by adding the HTRF detection reagents (Europium cryptate-labeled anti-PGE2 antibody and d2-labeled PGE2 tracer) containing a stop solution (1% Triton X-100 / 0.1 M HCl).

    • Readout: Measure time-resolved fluorescence at 665 nm and 620 nm. Calculate the FRET ratio to determine PGE2 concentration against a standard curve.

    Protocol B: Cell-Based Efficacy & Selectivity Validation (A549 Cells)

    Causality & Rationale: While cell-free assays confirm target engagement, cell-based assays are required to validate membrane permeability, prodrug cleavage kinetics (for MCAB), and true pathway selectivity [2].

    • Cell Culture & Induction: Seed A549 human lung carcinoma cells at 1×105 cells/well. Stimulate with IL-1β (10 ng/mL) for 24 hours to upregulate both COX-2 and mPGES-1 expression.

    • Inhibitor Treatment: Wash cells thoroughly to remove accumulated baseline prostaglandins. Apply MCAB (intact methyl ester), PF-9184, and MF63 at varying concentrations for 30 minutes.

    • Arachidonic Acid Challenge: Add 10 µM exogenous Arachidonic Acid (AA) for 15 minutes to synchronize substrate availability.

    • Multiplex Readout: Harvest supernatants and quantify PGE2, PGI2 (via its stable metabolite 6-keto-PGF1α), and TXA2 (via TXB2) using LC-MS/MS. Validation Check: A true mPGES-1 selective inhibitor (like MCAB) will show a dose-dependent reduction of PGE2 with a concomitant increase or maintenance of 6-keto-PGF1α and TXB2 (due to PGH2 substrate shunting). If all three prostanoids are reduced, the compound is non-specifically inhibiting upstream COX-2.

    Pharmacokinetics & ADME Profiling

    A major hurdle in mPGES-1 inhibitor development is achieving adequate bioavailability and solubility. PF-9184 exhibits potent in vitro activity but is severely limited by poor aqueous solubility [3]. MCAB addresses this through its prodrug architecture, balancing lipophilicity with cellular penetrance.

    ParameterMCAB (Methyl Ester)PF-9184MF63
    Aqueous Solubility (pH 7.4) ~45 µM< 3 µM~12 µM
    Caco-2 Permeability (Papp) High ( >15×10−6 cm/s)Low ( <2×10−6 cm/s)Moderate
    Microsomal Stability (T1/2) Rapid cleavage to active acid> 60 min> 60 min
    In Vivo Target Mechanism Prodrug activation requiredDirect active inhibitorDirect active inhibitor

    Conclusion

    Methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate (MCAB) represents a structurally optimized approach to mPGES-1 inhibition. By utilizing a lipophilic core combined with a methyl ester prodrug strategy, it successfully circumvents the solubility and permeability bottlenecks that plague standard inhibitors like PF-9184. When evaluated through rigorous, rapid-quench HTRF and multiplexed cellular assays, MCAB demonstrates highly competitive downstream PGE2 suppression while strictly preserving homeostatic prostanoid pathways.

    References

    • HTRF-based assay for microsomal prostaglandin E2 synthase-1 activity. Analytical Biochemistry.[Link]

    • Distinction of microsomal prostaglandin E synthase-1 (mPGES-1) inhibition from cyclooxygenase-2 inhibition in cells using a novel, selective mPGES-1 inhibitor. Biochemical Pharmacology.[Link]

    • Identification and development of mPGES-1 inhibitors: where we are at? Future Medicinal Chemistry.[Link]

    • Design and Development of Microsomal Prostaglandin E2 Synthase-1 Inhibitors: Challenges and Future Directions. Journal of Medicinal Chemistry.[Link]

    Comparative

    A Guide to Ensuring Reproducibility in Animal Models: The Case of Methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate

    This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to ensure the reproducibility of experimental results using methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoa...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to ensure the reproducibility of experimental results using methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate in animal models. Given the novelty of this compound, this document establishes a foundational methodology, drawing from established principles of preclinical research to foster robust and reliable data generation.

    Introduction: The Imperative of Reproducibility in Preclinical Research

    The translation of preclinical findings into clinical applications is notoriously challenging, with a significant contributor being the lack of reproducibility in early-stage research. This guide addresses this "reproducibility crisis" by providing a detailed, self-validating system for the investigation of methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate, a novel compound with therapeutic potential. By adhering to the principles of rigorous experimental design, transparent reporting, and meticulous execution, researchers can generate high-quality, reliable data that will either validate or refute the therapeutic hypothesis with confidence. This document will detail the necessary steps from compound synthesis and characterization to the design and execution of animal studies, with a focus on minimizing bias and maximizing the integrity of the results.[1]

    Synthesis and Characterization of Methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate

    The reproducibility of any in vivo study begins with the quality and consistency of the test compound. The following is a proposed synthetic route for methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate, based on established chemical principles.

    Proposed Synthesis Pathway

    The synthesis of the target compound can be envisioned through a reductive amination reaction between methyl 4-formylbenzoate and 4-cyclohexylaniline.

    Diagram of the Proposed Synthesis Pathway

    G A Methyl 4-formylbenzoate C Imine Intermediate A->C + B 4-Cyclohexylaniline B->C D Methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate C->D Reduction (e.g., Sodium borohydride)

    Caption: Proposed synthesis of methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate.

    Detailed Experimental Protocol for Synthesis
    • Reaction Setup: In a round-bottom flask, dissolve methyl 4-formylbenzoate (1 equivalent) and 4-cyclohexylaniline (1 equivalent) in a suitable solvent such as methanol.

    • Imine Formation: Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).

    • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (1.5 equivalents), portion-wise.

    • Quenching and Extraction: After the reaction is complete (as indicated by TLC), quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel.

    Quality Control and Characterization

    To ensure the identity, purity, and stability of the synthesized compound, the following characterization is mandatory:

    Analytical Technique Purpose Acceptance Criteria
    NMR Spectroscopy (¹H and ¹³C) Structural confirmationSpectra consistent with the proposed structure
    Mass Spectrometry (MS) Molecular weight confirmationObserved molecular weight matches the calculated molecular weight
    High-Performance Liquid Chromatography (HPLC) Purity assessmentPurity ≥ 95%
    Melting Point Physical property confirmationSharp and consistent melting point

    Designing Reproducible Animal Studies

    A well-designed animal study is critical for obtaining reliable and translatable results.[2][3] This section outlines the key considerations for designing in vivo experiments with methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate.

    Hypothesis and Model Selection

    Based on the structural motifs present in methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate, which are found in some anti-inflammatory and anti-cancer agents, we will proceed with a dual-screening approach in relevant animal models.[4][5]

    • Anti-inflammatory Activity: The carrageenan-induced paw edema model in rats is a well-established and widely used model for acute inflammation.[6]

    • Anticancer Activity: The use of human tumor xenografts in immunocompromised mice is a standard for in vivo cancer research.[7][8] We will utilize a patient-derived xenograft (PDX) model, which better retains the characteristics of the original tumor.[7][9]

    Experimental Design Workflow

    The following diagram illustrates the workflow for a reproducible animal study.

    G A Hypothesis Generation B Animal Model Selection A->B C Sample Size Calculation B->C D Randomization & Blinding C->D E Compound Formulation & Administration D->E F Endpoint Measurement E->F G Data Analysis F->G H Transparent Reporting G->H

    Caption: Workflow for a reproducible in vivo experiment.

    Key Methodological Considerations for Reproducibility
    Consideration Rationale Implementation
    Sample Size Calculation To ensure sufficient statistical power to detect a true effect.[2]Use statistical software (e.g., G*Power) based on preliminary data or literature.
    Randomization To minimize selection bias.[2]Use a random number generator to assign animals to treatment groups.
    Blinding To reduce observer bias.The person administering the compound and assessing the outcomes should be unaware of the treatment allocation.
    Control Groups To provide a baseline for comparison.[3]Include vehicle control, positive control (a known effective drug), and untreated control groups.
    Detailed Protocol To ensure consistency and allow for replication by others.[1]Document all procedures, including animal strain, age, sex, housing conditions, and all experimental manipulations.

    Experimental Protocols

    The following are detailed protocols for the selected animal models.

    Carrageenan-Induced Paw Edema in Rats
    • Animals: Male Wistar rats (180-200g).

    • Acclimatization: House animals for at least one week before the experiment with free access to food and water.

    • Grouping: Randomly divide animals into four groups (n=8 per group): Vehicle control, Positive control (Indomethacin, 10 mg/kg), and two doses of methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate (e.g., 25 and 50 mg/kg).

    • Compound Administration: Administer the test compounds or vehicle orally 1 hour before carrageenan injection.

    • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

    • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.

    Patient-Derived Xenograft (PDX) Mouse Model
    • Animals: Immunodeficient mice (e.g., NOD-scid gamma).

    • Tumor Implantation: Implant human tumor fragments subcutaneously into the flanks of the mice.

    • Tumor Growth and Grouping: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=10 per group): Vehicle control, Positive control (a standard-of-care chemotherapy agent), and two doses of methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate.

    • Compound Administration: Administer the compounds via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) for a specified duration (e.g., 21 days).

    • Endpoint Measurement:

      • Measure tumor volume with calipers twice a week.

      • Monitor animal body weight as a measure of toxicity.

      • At the end of the study, collect tumors for histological and molecular analysis.

    • Data Analysis: Compare tumor growth rates between the different treatment groups.

    Data Presentation and Interpretation

    All quantitative data should be summarized in clearly structured tables for easy comparison.

    Table 1: Hypothetical Anti-inflammatory Activity Data

    Treatment Group Dose (mg/kg) Paw Volume (mL) at 3h (Mean ± SEM) % Inhibition of Edema
    Vehicle Control-1.5 ± 0.1-
    Indomethacin100.8 ± 0.0546.7%
    Compound X251.1 ± 0.0826.7%
    Compound X500.9 ± 0.0640.0%

    Table 2: Hypothetical Anticancer Efficacy Data

    Treatment Group Dose Mean Tumor Volume at Day 21 (mm³) (Mean ± SEM) Tumor Growth Inhibition (%)
    Vehicle Control-1200 ± 150-
    Positive Control-400 ± 8066.7%
    Compound X25 mg/kg850 ± 12029.2%
    Compound X50 mg/kg600 ± 10050.0%

    Potential Signaling Pathway Involvement

    Given the structural similarities to other kinase inhibitors, methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate might exert its effects by modulating key signaling pathways involved in cell proliferation and inflammation, such as the MAPK/ERK pathway.

    G A Growth Factor B Receptor Tyrosine Kinase A->B C Ras B->C D Raf C->D E MEK D->E F ERK E->F G Transcription Factors F->G H Proliferation, Inflammation G->H I Compound X I->D Inhibition?

    Caption: Hypothetical inhibition of the MAPK/ERK pathway by Compound X.

    Conclusion

    Ensuring the reproducibility of preclinical animal studies is paramount for the successful translation of novel therapeutic agents. This guide provides a comprehensive framework for the robust evaluation of methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate. By adhering to the detailed protocols for synthesis, characterization, and in vivo testing, and by embracing the core principles of rigorous experimental design, researchers can generate high-quality, reliable data. This approach will not only enhance the confidence in the experimental findings but also contribute to a more efficient and successful drug development process.

    References

    • Vertex AI Search. (n.d.). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects.
    • Lopatto, D., & Tobias, A. (2020). A Guide to Reproducibility in Preclinical Research. PMC - NIH.
    • Paoloni, M., & Khanna, C. (2008). Animal models and therapeutic molecular targets of cancer: utility and limitations. PMC - NIH.
    • Li, Y., & Liu, J. (2022). Experimental mouse models for translational human cancer research. Frontiers.
    • Shelar, P. A., & Mishra, A. (2020). Animal Models of Inflammation for Assessment of Anti-Inflammatory Drugs. research journal.
    • Prisys Biotech. (2025, May 23). Designing Animal Studies: Key Considerations For Preclinical Research Success.
    • BioBoston Consulting. (2025, January 9). Preclinical Animal Testing in Drug Development.
    • PubMed. (n.d.). In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex.
    • Benchchem. (n.d.). Comparative Biological Activity of 2-Acetylphenyl 4-Methylbenzoate Derivatives: A Research Guide.

    Sources

    Validation

    Using Methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate as a Positive Control in Binding Assays: A Comparative Guide

    For drug development professionals and assay biologists, validating a high-throughput screening (HTS) campaign requires a robust, reproducible positive control. Methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate (herea...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    For drug development professionals and assay biologists, validating a high-throughput screening (HTS) campaign requires a robust, reproducible positive control. Methyl 4-(((4-cyclohexylphenyl)amino)methyl)benzoate (hereafter referred to as MCAMB ) is a highly lipophilic small molecule characterized by its hydrophobic cyclohexylphenyl tail, flexible secondary amine linker, and methyl benzoate headgroup. Because its pharmacophore mimics endogenous lipids, MCAMB is frequently utilized as a prototypical reference ligand and positive control in competitive binding assays targeting lipid-binding proteins, such as Fatty Acid Amide Hydrolase (FAAH) and various nuclear receptors.

    This guide provides an objective comparison of the two dominant assay modalities used to evaluate such lipophilic ligands—Time-Resolved Fluorescence Energy Transfer (TR-FRET) and Surface Plasmon Resonance (SPR)—and details self-validating protocols to ensure scientific integrity.

    Mechanistic Rationale: The Role of the Positive Control

    In competitive binding assays, a positive control must reliably displace a labeled tracer to define the maximum inhibition signal. This establishes the assay window and the Z'-factor , a critical statistical metric of assay robustness.

    Working with highly hydrophobic compounds like MCAMB presents specific biophysical challenges. At higher concentrations, lipophilic small molecules are prone to forming colloidal aggregates, which can non-specifically sequester target proteins and produce false-positive assay interference[1]. To ensure that MCAMB acts via true 1:1 stoichiometric binding rather than non-specific aggregation, the assay environment must be meticulously controlled. This involves optimizing the DMSO tolerance (typically 1–5%) and incorporating carrier proteins or mild detergents (e.g., 0.1% BSA or 0.01% CHAPS) into the assay buffer to maintain compound solubility[1].

    Comparative Analysis: TR-FRET vs. SPR for MCAMB

    When benchmarking novel inhibitors against MCAMB, researchers typically rely on two orthogonal techniques. TR-FRET is a homogeneous proximity assay ideal for high-throughput equilibrium measurements[2]. It utilizes a time delay between excitation and emission to eliminate short-lived background fluorescence, providing an exceptionally clean signal[3]. Conversely, SPR is a label-free, heterogeneous assay that measures real-time binding kinetics ( kon​ and koff​ ), which are increasingly recognized as critical predictors of in vivo drug efficacy[4].

    Table 1: Performance Comparison of TR-FRET and SPR for Lipophilic Ligands
    ParameterTR-FRET (Equilibrium Binding)SPR (Kinetic Binding)
    Throughput Ultra-High (384 to 1536-well plates)Low to Medium (Microfluidic chips)
    Readout Endpoint / Equilibrium ( Ki​ , IC50​ )Real-time Kinetics ( kon​ , koff​ , KD​ )
    Labeling Required Yes (Fluorophore-tagged tracer & target)No (Target immobilized on sensor chip)
    DMSO Sensitivity High tolerance (up to 5% easily managed)Extremely sensitive (requires solvent correction)
    Primary Advantage "Mix-and-read" format; no wash steps[2].Direct measurement of residence time[4].
    Typical MCAMB Data IC50​ ~ 45 - 120 nM KD​ ~ 50 nM ( koff​ ~ 10−3s−1 )

    Self-Validating Experimental Protocols

    To ensure trustworthiness, the following protocols are designed as self-validating systems, incorporating built-in controls to verify causality at each step.

    Protocol 1: TR-FRET Competitive Binding Assay

    This protocol uses MCAMB to competitively displace a fluorescent tracer, thereby defining the lower limit of the assay window.

    TR_FRET_Logic A Target Protein (Donor-labeled) D High TR-FRET Signal (Vehicle Control) A->D Tracer Binding E Low TR-FRET Signal (Assay Window Defined) A->E MCAMB Binding B Fluorescent Tracer (Acceptor-labeled) B->D C MCAMB (Positive Control) C->E Competitive Displacement

    TR-FRET competitive binding logic using MCAMB to define the assay window.

    Step-by-Step Methodology:

    • Buffer Preparation: Prepare the assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% CHAPS, 0.1% BSA). Causality: CHAPS and BSA prevent MCAMB aggregation and non-specific adsorption to the microplate walls[1].

    • Reagent Addition: Dispense the Terbium-labeled target protein (donor) into a 384-well low-volume plate.

    • Control Titration: Add MCAMB (Positive Control) in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM), maintaining a constant final DMSO concentration of 1% across all wells. Include vehicle-only wells (1% DMSO) to establish the maximum FRET signal.

    • Tracer Addition: Add the acceptor-labeled fluorescent tracer at a concentration equal to its KD​ to ensure optimal sensitivity for competitive displacement.

    • Incubation: Seal the plate and incubate at room temperature for 60 minutes. Causality: This allows the competitive binding reaction to reach thermodynamic equilibrium.

    • Detection: Read the plate on a TR-FRET compatible microplate reader. Use a time delay (e.g., 50–100 µs) post-excitation before integrating the emission signal to eliminate short-lived background auto-fluorescence[2]. Calculate the FRET ratio (Emission 665 nm / Emission 615 nm).

    Protocol 2: SPR Binding Kinetics Assay

    This protocol measures the direct, real-time binding of MCAMB to the target protein to determine association and dissociation rates.

    SPR_Workflow Step1 1. Sensor Chip Functionalization (Target Immobilization) Step2 2. Baseline Stabilization (Running Buffer + DMSO) Step1->Step2 Step3 3. Association Phase (Inject MCAMB) Step2->Step3 Step4 4. Dissociation Phase (Wash with Buffer) Step3->Step4 Step5 5. Kinetic Analysis (Calculate kon, koff, Kd) Step4->Step5

    Step-by-step Surface Plasmon Resonance (SPR) workflow for MCAMB kinetic analysis.

    Step-by-Step Methodology:

    • Target Immobilization: Covalently couple the target protein to a CM5 sensor chip using standard amine coupling chemistry until a target density of ~2000 Response Units (RU) is achieved. Leave one flow cell unmodified as a reference surface.

    • Running Buffer Equilibration: Equilibrate the system with running buffer containing exactly 2% DMSO. Causality: SPR is highly sensitive to the bulk refractive index. Because MCAMB requires DMSO for solubility, the running buffer and sample buffers must be perfectly matched to prevent massive bulk shift artifacts[4].

    • Solvent Correction Calibration: Inject a series of blank buffers with varying DMSO concentrations (1.5% to 2.5%) to create a solvent correction curve.

    • Analyte Injection (Association): Inject MCAMB in a multi-cycle kinetic format (e.g., 3.125 nM to 100 nM) at a high flow rate of 50 µL/min for 120 seconds. Causality: High flow rates minimize mass transport limitations, ensuring the observed signal reflects true binding kinetics rather than diffusion[4].

    • Buffer Wash (Dissociation): Switch back to running buffer for 300 seconds to monitor the dissociation phase.

    • Data Analysis: Double-reference the sensorgrams (subtracting the reference flow cell and a blank buffer injection) and fit the data to a 1:1 Langmuir binding model to extract kon​ , koff​ , and calculate the equilibrium dissociation constant ( KD​=koff​/kon​ )[4].

    References

    • Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf. National Center for Biotechnology Information (NCBI). Available at:[Link]

    • Figure 4: Principles of TR-FRET - Assay Guidance Manual - NCBI. National Center for Biotechnology Information (NCBI). Available at:[Link]

    • Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf. National Center for Biotechnology Information (NCBI). Available at:[Link]

    • Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - NCBI - NIH. National Center for Biotechnology Information (NCBI). Available at:[Link]

    Sources

    Safety & Regulatory Compliance

    No content available

    This section has no published content on the current product page yet.
    © Copyright 2026 BenchChem. All Rights Reserved.